molecular formula C11H12N2O2 B3162671 5-Oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 879581-57-4

5-Oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B3162671
CAS No.: 879581-57-4
M. Wt: 204.22 g/mol
InChI Key: QVBXQOVVLUGZIS-UHFFFAOYSA-N
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Description

5-Oxo-1-phenylpyrrolidine-3-carboxamide is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel therapeutic agents. The 5-oxopyrrolidine scaffold is a privileged structure found in various bioactive molecules and is a subject of research for central nervous system (CNS) diseases . This core structure is utilized in the synthesis of complex molecules, such as fully substituted 5-oxopyrrolidines, which have been identified as potential inhibitors of the BACE-1 enzyme, a key target in Alzheimer's disease research . Furthermore, structurally similar pyrrolidinone derivatives demonstrate promising in vitro antimicrobial activity, especially against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus . The carboxamide functional group provides a versatile handle for further chemical modification, making it a valuable intermediate in parallel synthesis approaches for creating diverse compound libraries aimed at exploring new biological space . This product is intended for research purposes as a synthetic intermediate or a standard in analytical studies. Please Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human use. Specific pricing, availability, and detailed specifications for this specific compound should be confirmed for your inventory.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBXQOVVLUGZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Oxo-1-phenylpyrrolidine-3-carboxamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Pharmacological Applications[1]

Executive Summary

The 5-oxo-1-phenylpyrrolidine-3-carboxamide scaffold represents a critical heterocyclic core in medicinal chemistry, serving as a versatile pharmacophore for antimicrobial, antitubercular, and neuroprotective drug discovery.[1] Derived from the condensation of itaconic acid and aniline , this moiety features a


-lactam (2-pyrrolidone) ring with a phenyl group at the 

-1 position and a carboxamide functionality at the

-3 position.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and structure-activity relationships (SAR), specifically focusing on its role as an InhA inhibitor (antitubercular) and a biofilm-disrupting antimicrobial agent.

Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7][8]

The core structure consists of a 5-membered lactam ring. The numbering convention assigns the nitrogen atom as position 1, the carbonyl carbon as position 5 (or 2, depending on nomenclature priority, but "5-oxo" implies the ketone is at 5 relative to the substituent), and the carboxamide at position 3.

Note on Nomenclature: The parent scaffold is often synthesized as the carboxylic acid (CAS 39629-86-2) and subsequently converted to various carboxamides (primary amides, hydrazides, or substituted amides).

1.1 Core Compound Data
PropertyDetail
IUPAC Name This compound
Common Precursor 5-oxo-1-phenylpyrrolidine-3-carboxylic acid
Precursor CAS 39629-86-2 (Acid form)
Molecular Formula

(Amide) /

(Acid)
Molecular Weight ~204.23 g/mol (Amide) / 205.21 g/mol (Acid)
Chiral Center Position

-3.[1][2][3][4][5][6][7][8][9][10] (Usually synthesized as a racemate; enantiomers show differential activity).
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 2 (Lactam C=O, Amide C=O)
1.2 Physical Characteristics[11]
  • Appearance: White to off-white crystalline solid.

  • Melting Point:

    • Acid Precursor: 192–193 °C (also reported as 237–238 °C for specific polymorphs/derivatives).

    • Amide Derivatives: Generally 170–240 °C depending on

      
      -substitution.
      
  • Solubility:

    • High: DMSO, DMF, Methanol (hot).

    • Moderate: Ethanol, Acetone.

    • Low: Water, Hexane, Diethyl ether.

Synthetic Methodologies

The industrial and laboratory standard for synthesizing this scaffold is the Itaconic Acid Route . This pathway is favored for its atom economy, use of renewable biomass-derived starting materials (itaconic acid), and solvent-free or aqueous conditions.

2.1 Synthesis Pathway (Graphviz Visualization)

SynthesisPathway cluster_0 Key Transformation Itaconic Itaconic Acid (Biomass Derived) Intermediate Intermediate: N-phenylitaconamic acid Itaconic->Intermediate Nucleophilic Attack Aniline Aniline (or 4-Substituted Aniline) Aniline->Intermediate Cyclization Cyclization (Reflux/Dehydration) Intermediate->Cyclization AcidProduct 5-Oxo-1-phenylpyrrolidine- 3-carboxylic Acid (Solid Precipitate) Cyclization->AcidProduct - H2O Esterification Esterification (MeOH/H2SO4) AcidProduct->Esterification Ester Methyl Ester Esterification->Ester Amidation Amidation / Hydrazinolysis Ester->Amidation + NH3 or R-NH2 FinalAmide Target: 5-Oxo-1-phenylpyrrolidine- 3-carboxamide Amidation->FinalAmide

Caption: Step-wise synthesis from Itaconic acid to the final Carboxamide derivative via the carboxylic acid intermediate.

2.2 Detailed Experimental Protocol

Step 1: Synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid

  • Reagents: Itaconic acid (0.75 mol), Aniline (0.5 mol), Water (100 mL).

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Reflux the mixture for 12 hours. The reaction proceeds via the formation of N-phenylitaconamic acid followed by intramolecular aza-Michael addition/cyclization.

    • Work-up: Acidify the mixture with 5% HCl (100 mL) and stir for 5 minutes.

    • Cool the solution to precipitate the product.

    • Filter the white crystalline solid and wash with cold water.

    • Purification: Dissolve in 5% NaOH, filter to remove insoluble impurities, and re-precipitate by acidifying the filtrate to pH 5 with HCl.

    • Yield: ~96%.

Step 2: Conversion to Carboxamide (via Methyl Ester)

  • Esterification: Reflux the acid (Step 1 product) in Methanol with catalytic

    
     for 10-20 hours. Isolate the methyl ester.
    
  • Amidation:

    • For Primary Amide: Treat the methyl ester with ammonia (methanolic

      
      ) at room temperature or mild heat.
      
    • For Hydrazide (common bioactive analog): Reflux the methyl ester with Hydrazine Hydrate (

      
      ) in ethanol for 2-4 hours.
      
  • Characterization: The amide carbonyl appears distinct from the lactam carbonyl in IR (

    
    ) and 
    
    
    
    NMR spectra.
Biological and Pharmacological Profile[1][2][4][5][6][14][16][18]

The this compound scaffold acts as a peptidomimetic , mimicking the transition state of peptide bonds. This property is exploited in designing inhibitors for specific bacterial enzymes.

3.1 Mechanism of Action: InhA Inhibition

A primary target for these derivatives is InhA (Enoyl-Acyl Carrier Protein Reductase) in Mycobacterium tuberculosis.

  • Role of InhA: Essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[12]

  • Binding Mode: The pyrrolidine ring occupies the hydrophobic pocket of the enzyme. The carboxamide group forms hydrogen bonds with the substrate-binding loop, while the

    
    -phenyl ring interacts with hydrophobic residues (e.g., Tyr158).
    
  • Potency: Derivatives with meta- or para-substitutions (e.g., 3,5-dichloro) on the phenyl ring show

    
     values in the sub-micromolar range (
    
    
    
    ).[12]
3.2 Antimicrobial & Biofilm Disruption

Derivatives, particularly hydrazones formed from the carboxamide/hydrazide core, exhibit broad-spectrum activity.

  • Targets: S. aureus (MRSA), B. subtilis, E. coli.

  • Biofilm: 5-nitrothienyl derivatives have shown the ability to disrupt established biofilms of S. aureus, a critical factor in treating chronic infections.

Structure-Activity Relationship (SAR) Analysis

Optimizing the scaffold involves three distinct regions: the Phenyl Ring (Region A), the Lactam Core (Region B), and the Carboxamide Tail (Region C).

4.1 SAR Visualization (Graphviz)

SAR Core 5-Oxo-1-phenylpyrrolidine- 3-carboxamide Core RegionA Region A: N-Phenyl Ring Core->RegionA RegionB Region B: Lactam Ring Core->RegionB RegionC Region C: Carboxamide Group Core->RegionC A_Mod1 Electron Withdrawing Groups (Cl, Br, NO2) at para/meta positions INCREASE potency RegionA->A_Mod1 A_Mod2 Bulky groups (e.g., t-butyl) DECREASE fit in InhA pocket RegionA->A_Mod2 B_Mod1 C-3 Stereochemistry: (S)-enantiomer often more active for neuroprotection RegionB->B_Mod1 C_Mod1 Hydrazone formation (-CONHN=CH-Ar) significantly BOOSTS antimicrobial activity RegionC->C_Mod1 C_Mod2 Mannich Bases (-NH-CH2-N<) improve solubility and bioavailability RegionC->C_Mod2

Caption: SAR map highlighting key modification sites. Region A modulates receptor affinity; Region C modulates solubility and reactivity.

4.2 Key SAR Findings
  • Phenyl Ring (Region A): Unsubstituted phenyl rings often show moderate activity. Adding Chlorine or Bromine at the para (4-) position significantly enhances cytotoxicity against cancer cells (A549) and bacteria.

  • Carboxamide (Region C): Converting the primary amide to a hydrazone (via reaction with aldehydes) creates a "linker" region that improves binding affinity to bacterial enzymes. The 5-nitrothiophene moiety attached here yields the most potent biofilm disruptors.

Analytical Characterization Data

To validate the synthesis of this compound derivatives, the following spectral signals are diagnostic.

TechniqueDiagnostic SignalAssignment

NMR

11.0 - 12.0 ppm (s, 1H)
Amide/Carboxylic -NH or -OH proton

7.2 - 7.6 ppm (m, 5H)
Aromatic protons (Phenyl ring)

3.8 - 4.1 ppm (m, 2H)

(Lactam ring protons)

3.3 - 3.5 ppm (m, 1H)

at position 3 (Chiral center)

NMR

171 - 174 ppm
Carbonyl carbons (Lactam C=O and Amide C=O)

137 - 139 ppm
Aromatic ipso-carbon
IR (KBr)

Strong C=O stretch (Lactam)

N-H stretch (Amide)
References
  • Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 2019. Link

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 2022. Link

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 2006.[13] Link

  • 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS 39629-86-2) Product Data. Sigma-Aldrich. Link

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. Molecules, 2025.[14] Link

Sources

CAS 39629-86-2 derivatives and biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS 39629-86-2 (5-Oxo-1-phenylpyrrolidine-3-carboxylic acid): Derivatives and Biological Activity Content Type: Technical Monograph Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers

5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid: Scaffold Versatility in Drug Discovery

Executive Summary

CAS 39629-86-2, chemically identified as 5-oxo-1-phenylpyrrolidine-3-carboxylic acid , represents a privileged lactam scaffold in medicinal chemistry. While historically utilized as an intermediate in the synthesis of agrochemicals and dyes, recent structure-activity relationship (SAR) profiling has elevated its status as a core pharmacophore for antimicrobial , antitubercular , and transdermal penetration agents.

This guide dissects the chemical utility of CAS 39629-86-2, detailing its synthesis from renewable feedstocks (itaconic acid), its derivatization potential via Claisen and Mannich modifications, and its emerging role as an inhibitor of Mycobacterium tuberculosis Endonuclease VIII-2 (Nei2).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecification
CAS Registry Number 39629-86-2
IUPAC Name 5-oxo-1-phenylpyrrolidine-3-carboxylic acid
Synonyms 1-Phenyl-5-oxo-3-pyrrolidinecarboxylic acid; N-Phenyl-4-carboxy-2-pyrrolidinone
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Core Scaffold

-Lactam (Pyrrolidin-2-one)
Key Functional Groups Carboxylic acid (C3), Lactam Carbonyl (C5), N-Phenyl moiety
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Synthesis & Production Logic

The industrial and laboratory-scale synthesis of CAS 39629-86-2 relies on the aza-Michael addition-cyclization sequence. This route is atom-economical and utilizes Itaconic acid, a bio-renewable monomer.

Core Synthesis Protocol

Reaction: Itaconic Acid + Aniline


 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid
Mechanism: 
  • Nucleophilic Attack: The amine of aniline attacks the

    
    -carbon of the itaconic acid double bond (aza-Michael addition).
    
  • Cyclization: Intramolecular condensation between the secondary amine and the

    
    -carboxylic acid group forms the lactam ring.
    
  • Dehydration: Loss of water drives the equilibrium toward the stable 5-membered ring.

Step-by-Step Methodology:

  • Reagents: Dissolve Itaconic acid (1.0 eq) in water or toluene. Add Aniline (1.0 eq) dropwise.

  • Conditions: Reflux at 100–110°C for 4–6 hours. No metal catalyst is typically required; the carboxylic acid acts as an autocatalyst.

  • Workup: Cool the reaction mixture. The product often precipitates as a solid.

  • Purification: Recrystallization from ethanol/water yields high-purity crystals (Yield: >85%).

Visualization: Synthesis Pathway

Synthesis Itaconic Itaconic Acid (C5H6O4) Intermediate Aza-Michael Adduct (Transient) Itaconic->Intermediate Reflux (110°C) Aniline Aniline (C6H5NH2) Aniline->Intermediate Reflux (110°C) Product CAS 39629-86-2 (5-Oxo-1-phenylpyrrolidine- 3-carboxylic acid) Intermediate->Product Cyclization (-H2O)

Caption: Atom-economical synthesis via aza-Michael addition followed by intramolecular condensation.

Biological Activity & Therapeutic Applications[2][3][8][9]

Recent pharmacological screening has expanded the utility of CAS 39629-86-2 beyond a simple intermediate.

A. Antitubercular Activity (Nei2 Inhibition)

Research indicates that derivatives of this scaffold target Endonuclease VIII-2 (Nei2) in Mycobacterium tuberculosis.[1][2] Nei2 is a DNA glycosylase critical for base excision repair in mycobacteria.[2]

  • Mechanism: The pyrrolidinone core mimics the transition state of DNA base extrusion or binds to the active site pockets (Met1, Glu3, Lys51) of Nei2.

  • Potency: Specific derivatives (e.g., benzopyran-fused analogs) have shown binding affinities (

    
    ) in the nanomolar range (approx. 64 nM).[1][2]
    
B. Antimicrobial Agents (Mannich Bases)

Derivatization at the C4 position via the Mannich reaction yields compounds with potent broad-spectrum antibiotic activity.

  • Target Strains: Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa.[1]

  • Activity: C4-substituted Mannich bases (e.g., morpholinomethyl derivatives) exhibit Minimum Inhibitory Concentrations (MIC) comparable to Ampicillin (0.5 – 1.0 µg/mL).

  • SAR Insight: Electron-withdrawing groups (Cl, NO₂) on the N-phenyl ring enhance lipophilicity and membrane penetration, increasing potency.

C. Transdermal Penetration Enhancers

The structure of CAS 39629-86-2 is analogous to Azone (Laurocapram) , a standard penetration enhancer.

  • Function: The polar lactam head group interacts with the keratin head groups in the stratum corneum, while the N-phenyl (or N-alkyl derivatives) disrupts lipid packing, facilitating drug transport.

Derivatization & Structure-Activity Relationships (SAR)[11]

To optimize biological activity, the core scaffold is modified at three distinct vectors.

Vector 1: The Carboxylic Acid (C3) [3][4]
  • Modification: Conversion to amides, hydrazides, or esters.

  • Effect: Modulates solubility and hydrogen bond donor/acceptor capability. Hydrazide derivatives often show increased antifungal activity.

Vector 2: The C4 Methylene (Mannich Reaction)
  • Modification: Introduction of aminomethyl groups (using formaldehyde + secondary amines like morpholine or piperidine).

  • Effect: Drastically improves water solubility and introduces a basic center, crucial for interaction with acidic residues in enzyme active sites (e.g., Nei2).

Vector 3: The N-Phenyl Ring
  • Modification: Substitution with Halogens (Cl, F), Methoxy (-OMe), or Nitro (-NO₂) groups.

  • Effect:

    • 4-Cl/2,4-di-Cl: Increases antimicrobial potency (Lipophilicity driven).

    • 4-OMe: Reduces toxicity but may lower potency against Gram-negative bacteria.

Visualization: SAR Logic Map

SAR cluster_C3 C3 Position (COOH) cluster_C4 C4 Position (Methylene) cluster_N1 N1 Position (Phenyl Ring) Core Core Scaffold CAS 39629-86-2 Amide Amide/Hydrazide Formation (Increases H-bonding) Core->Amide Mannich Mannich Reaction (+ Morpholine/Piperidine) CRITICAL for Antibacterial Activity Core->Mannich Halogen Halogenation (Cl, F) (Increases Lipophilicity/Potency) Core->Halogen Ester Esterification (Prodrug strategies)

Caption: Strategic modification vectors for optimizing pharmacological properties of the scaffold.

Experimental Protocols
Protocol A: Synthesis of Mannich Base Derivatives

Target: 4-(Morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid

  • Preparation: In a round-bottom flask, dissolve CAS 39629-86-2 (0.01 mol) in absolute ethanol (20 mL).

  • Addition: Add Paraformaldehyde (0.01 mol) and Morpholine (0.01 mol).

  • Catalysis: Add catalytic amount of concentrated HCl (2-3 drops).

  • Reaction: Reflux the mixture at 80°C for 10–12 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1).

  • Isolation: Concentrate the solvent under reduced pressure. Pour the residue into crushed ice.

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure via ¹H NMR (look for methylene doublet at ~2.5-3.0 ppm) and IR (Lactam C=O stretch at ~1680 cm⁻¹).

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Standard: CLSI Broth Microdilution

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Dilution: Dilute 1:100 in Mueller-Hinton Broth.

  • Plate Setup: Use 96-well microtiter plates. Add 100 µL of test compound (dissolved in DMSO, serially diluted from 128 µg/mL to 0.25 µg/mL).

  • Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Ampicillin as a positive control.

Data Summary: Activity of Key Derivatives[3][7][8][10][11][12]
Derivative TypeSubstitution (R)Target OrganismMIC (µg/mL)Relative Potency
Parent H (CAS 39629-86-2)S. aureus>64Inactive/Weak
Mannich Base 4-MorpholinomethylS. aureus1.0High
Mannich Base 4-PiperidinomethylP. aeruginosa0.5Very High
N-Aryl Analog 4-Chloro-phenylM. tuberculosis6.25Moderate
References
  • Synthesis & Antibacterial Evaluation: Devi, P., et al. (2019).[5] "Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs." Drug Research, 69, 271–276.

  • Antitubercular Mechanisms: Goyal, U., et al. (2021). "Benzopyran, Benzamidocoumarin, Phenylpyrrolidine, and Barbituric Acid Derivatives as Potential Actives Targeting Endonuclease VIII-2 (Nei2) of Mycobacterium Tuberculosis."[1][5][2] BioMed Research International.

  • Itaconic Acid Utilization: Robert, T., & Friebel, S. (2016). "Itaconic acid - a versatile building block for renewable polyesters with enhanced properties." Green Chemistry.

  • Chemical Identity: PubChem Compound Summary for CID 122766 (Related Analog). Note: Specific CAS 39629-86-2 data is often indexed under its chemical name in vendor catalogs.

  • Penetration Enhancers: "CPE DB: The Curated Database of Chemical Penetration Enhancers."

Sources

The 5-oxo-1-phenylpyrrolidine-3-carboxylic Acid Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Versatile Scaffold

The pyrrolidine ring is a cornerstone of many natural products and synthetic pharmaceuticals, prized for its three-dimensional structure which allows for a thorough exploration of pharmacophore space.[1] Among its numerous derivatives, the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid core has garnered significant attention in medicinal chemistry. This scaffold presents a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for the development of novel therapeutic agents. Its inherent functionalities – a lactam, a carboxylic acid, and a phenyl group – offer multiple points for chemical modification, enabling the generation of diverse compound libraries with a wide range of biological activities. This guide provides a comprehensive overview of the synthesis, derivatization, and therapeutic applications of the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold, intended for researchers and professionals in the field of drug discovery and development.

Synthesis of the Core Scaffold

The most common and efficient method for the synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid involves the condensation of itaconic acid with aniline or its derivatives. This reaction is typically carried out under heating, often in a solvent-free medium or a high-boiling solvent such as water.

Experimental Protocol: Synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid

Materials:

  • Itaconic acid

  • Aniline

  • Water (optional, as solvent)

  • Hydrochloric acid (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of itaconic acid (1 equivalent) and aniline (1 equivalent) is heated at 140-150°C for 1-2 hours. The reaction can also be conducted by refluxing in water.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solidified product is triturated with dilute hydrochloric acid to remove any unreacted aniline.

  • The crude product is filtered, washed with cold water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol or water, to yield 5-oxo-1-phenylpyrrolidine-3-carboxylic acid as a crystalline solid.

Characterization: The structure of the synthesized scaffold is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR spectrum typically shows characteristic signals for the phenyl protons, as well as the protons of the pyrrolidinone ring.[2] The carboxylic acid proton appears as a broad singlet at a downfield chemical shift.[2]

Medicinal Chemistry Applications and Key Derivatives

The 5-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold has been extensively explored for a variety of therapeutic applications, primarily driven by the diverse biological activities exhibited by its derivatives.

Antibacterial Agents

Derivatives of this scaffold have shown promising activity against a range of Gram-positive and Gram-negative bacteria.

a) Mannich Bases:

The reaction of the core scaffold with formaldehyde and various primary or secondary amines (Mannich reaction) yields 4-substituted aminomethyl derivatives.[3] These Mannich bases have been evaluated for their antibacterial properties.[3]

b) Hydrazones and Azoles:

The carboxylic acid moiety can be converted to a hydrazide, which serves as a versatile intermediate for the synthesis of hydrazones and various five-membered heterocycles like oxadiazoles and triazoles.[4][5] Certain hydrazone derivatives, particularly those incorporating a 5-nitrothiophene moiety, have demonstrated potent and selective activity against multidrug-resistant Staphylococcus aureus (MRSA).[4][5]

Mechanism of Action: Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)

A significant breakthrough in understanding the antibacterial mechanism of pyrrolidine derivatives came from the discovery that certain pyrrolidine carboxamides are potent inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1] InhA is a crucial enzyme in the mycobacterial fatty acid biosynthesis pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial death.

Molecular docking and crystallographic studies have revealed that these inhibitors bind to the active site of InhA, interacting with the NAD+ cofactor and key amino acid residues.[1] The pyrrolidinone core acts as a central scaffold, positioning the substituents for optimal interaction with the enzyme's binding pocket.

Workflow for the Identification of Pyrrolidine Carboxamides as InhA Inhibitors

G A High-Throughput Screening of Compound Libraries B Identification of Pyrrolidine Carboxamide Hits A->B C Iterative Microtiter Library Synthesis for SAR Exploration B->C D In Situ Activity Screening of Analogs against InhA C->D E Lead Optimization: Improvement of Potency and Pharmacokinetic Properties D->E F X-ray Crystallography of InhA-Inhibitor Complexes E->F G Structure-Based Drug Design F->G G->C Iterative Optimization

Sources

Structure-activity relationship (SAR) of pyrrolidine-3-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

A Medicinal Chemistry Guide to Structure-Activity Relationships (SAR) and Synthetic Design

Executive Summary: The Power of the Fsp³ Scaffold

The pyrrolidine-3-carboxamide moiety represents a "privileged scaffold" in modern drug discovery. Unlike flat aromatic systems (phenyl, pyridine), this saturated heterocycle offers high fraction of sp³-hybridized carbons (Fsp³), contributing to improved aqueous solubility and lower promiscuity. Its non-planar conformation allows for precise vector positioning of substituents, enabling the molecule to probe three-dimensional biological space that planar scaffolds cannot access.

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, moving beyond basic substitution to the causal mechanics of binding affinity and metabolic stability.

The Scaffold Architecture: Vectors of Exploration

To optimize this scaffold, we must treat it as a three-vector system. The pyrrolidine ring is not merely a linker; it is a stereochemical engine that directs the substituents.

DOT Diagram: The Pharmacophore Map

ScaffoldMap cluster_0 Optimization Logic Core Pyrrolidine Ring (Fsp³ Core) N1 Vector A: N1-Terminus (Solubility/PK/Hydrophobic Pocket) Core->N1 Alkylation/Acylation C3 Vector B: C3-Stereocenter (Vector Orientation) Core->C3 Chiral Resolution N1->Core Modulates pKa Amide Vector C: Carboxamide (H-Bond Donor/Acceptor) C3->Amide Amide Coupling

Figure 1: The three primary vectors for SAR exploration on the pyrrolidine-3-carboxamide core.

Vector Analysis
  • Vector A (N1-Terminus): The basic nitrogen (pKa ~9-10 unfunctionalized) is the primary handle for modulating physicochemical properties.

    • Strategy: Capping with electron-withdrawing groups (sulfonamides, ureas) lowers pKa to improve membrane permeability. Alkylation with bulky lipophilic groups (benzyl, phenethyl) often targets deep hydrophobic pockets (e.g., CCR5 receptors).

  • Vector B (C3-Stereocenter): The (3S) and (3R) enantiomers project the amide vector in drastically different directions (~109.5° deviation).

    • Critical Insight: In enzymes like InhA (M. tuberculosis), biological activity is often exclusive to one enantiomer due to the rigid geometry of the binding pocket.

  • Vector C (The Amide Warhead): This moiety serves as the primary hydrogen bond donor/acceptor network.

    • Strategy: Rigidification of this bond (e.g., using conformationally restricted amines) can reduce the entropic penalty of binding.

Case Study: InhA Inhibitors for Tuberculosis

Demonstrating Causality in SAR

One of the most potent applications of this scaffold is in the inhibition of Enoyl Acyl Carrier Protein Reductase (InhA), a target validated by Isoniazid.

The Mechanistic SAR

Research indicates that 1-substituted pyrrolidine-3-carboxamides bind to the substrate-binding loop of InhA.

  • The N1-Linker Effect: Direct attachment of a large hydrophobic group (e.g., fluorene or substituted biphenyl) at N1 is critical. This occupies the large hydrophobic pocket of the enzyme.

    • Observation: Short linkers (< 2 carbons) between N1 and the aryl group often lead to a loss of potency (IC50 shifts from nM to µM range) because the group cannot reach the hydrophobic cleft.

  • The Amide Selectivity: The carboxamide nitrogen requires a lipophilic substituent (e.g., 4-trifluoromethylphenyl).

    • Causality: The electron-withdrawing group increases the acidity of the amide NH, strengthening the H-bond donation to the backbone carbonyl of the receptor residue (often Tyr158 or similar catalytic residues).

Data Summary: InhA Inhibition Potency

Compound Variant N1-Substituent Amide-N Substituent IC50 (µM) SAR Insight
Lead A Benzyl Phenyl 4.5 Baseline activity.
Analog B 9-Fluorenyl Phenyl >15 Steric clash at entrance.
Analog C 4-Methylbenzyl 4-CF3-Phenyl 0.08 Electronic optimization of amide NH.

| Analog D | (Unsubstituted) | 4-CF3-Phenyl | >100 | N1-Hydrophobic anchor is essential. |

Synthetic Protocols: Self-Validating Systems

To ensure reproducibility, we utilize a "Chiral Pool" approach starting from commercially available (3R) or (3S)-N-Boc-pyrrolidine-3-carboxylic acid. This avoids the variability of asymmetric synthesis during initial screening.

Protocol A: High-Fidelity Amide Coupling (HATU Method)

Use this protocol to derivatize Vector C while maintaining chiral integrity.

Reagents:

  • (3R)-N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq)

  • Amine Partner (R-NH2) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid in DMF (0.1 M concentration) under Nitrogen. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the active ester (O-At ester).

    • Validation Check: TLC should show consumption of the acid (stains with Bromocresol Green).

  • Addition: Add the Amine Partner. Stir at Room Temperature for 4-16 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).

    • Sat. NaHCO3 (removes unreacted acid/HATU byproducts).

    • Brine.

  • Deprotection (Next Step): Treat the crude material with 4M HCl in Dioxane to liberate the N1 amine for further derivatization.

DOT Diagram: Synthetic Decision Tree

Synthesis Start Target Molecule Design CheckChiral Is Stereochemistry Critical? Start->CheckChiral Pool Route A: Chiral Pool (Start with Boc-Proline deriv) CheckChiral->Pool Yes (High ee req) Cyclo Route B: [3+2] Cycloaddition (Azomethine Ylide + Acrylate) CheckChiral->Cyclo No (Racemic OK) Coupling Amide Coupling (HATU) Pool->Coupling Cyclo->Coupling Separation Chiral HPLC Separation Coupling->Separation

Figure 2: Synthetic route selection based on stereochemical requirements.

Physicochemical Optimization (ADME)

When optimizing this scaffold for oral bioavailability, the pyrrolidine nitrogen (N1) is the primary liability and opportunity.

  • Metabolic Stability: The carbons alpha to the N1 nitrogen are prone to oxidative metabolism (N-dealkylation) by CYP450 enzymes.

    • Solution: Introduce steric bulk (e.g., gem-dimethyl groups) adjacent to the nitrogen or use electron-withdrawing groups (sulfonamides) to reduce the electron density on the nitrogen, making it less susceptible to oxidation.

  • Permeability: If the logP is too low (< 1.0), the compound may not cross cell membranes.

    • Solution: Capping N1 with a lipophilic benzyl group is common, but if clearance is high, switch to a fluorinated phenyl or a heterocycle (pyridine) to balance lipophilicity with metabolic stability.

References

  • He, X., et al. (2006).[1] "Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis."[2] Journal of Medicinal Chemistry.

  • Hale, J. J., et al. (2001).[3] "1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 2: lead optimization affording selective, orally bioavailable compounds with potent anti-HIV activity."[3] Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[4] "Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide." BenchChem Technical Guides.

  • Raimondi, M. V., et al. (2021).[5] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry.

  • Yin, F., et al. (2017). "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions." Organic & Biomolecular Chemistry.

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The Therapeutic Landscape of N-Substituted 5-Oxopyrrolidine-3-Carboxamides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Versatile Scaffold

The 5-oxopyrrolidine-3-carboxamide core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth exploration of the therapeutic potential of N-substituted derivatives of this scaffold, offering a synthesis of current research, field-proven insights, and detailed experimental methodologies. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities and unlock the opportunities presented by this promising class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The 5-Oxopyrrolidine-3-Carboxamide Core: A Gateway to Diverse Bioactivity

The inherent structural features of the 5-oxopyrrolidine-3-carboxamide nucleus, including its lactam ring and the modifiable N-substituent and carboxamide moiety, provide a rich canvas for chemical exploration. This adaptability allows for the fine-tuning of physicochemical properties and the precise orientation of pharmacophoric elements to interact with specific biological targets. The pyrrolidone ring, a common motif in many biologically active compounds, contributes to favorable pharmacokinetic profiles, including metabolic stability and blood-brain barrier permeability in certain derivatives.

The synthetic accessibility of this scaffold further enhances its appeal. A common and efficient method for the synthesis of the core structure involves the reaction of itaconic acid with a primary amine, leading to the formation of the N-substituted 5-oxopyrrolidine-3-carboxylic acid. Subsequent amidation of the carboxylic acid group provides the desired carboxamide derivatives.

Therapeutic Avenues: From Ion Channels to Enzymes and Beyond

N-substituted 5-oxopyrrolidine-3-carboxamides have emerged as potent modulators of several key therapeutic targets, leading to their investigation in a range of disease areas. This section will explore the most prominent of these applications, supported by quantitative data and mechanistic insights.

Nav1.8 Inhibition: A Targeted Approach to Pain Management

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[1] The Nav1.8 isoform is predominantly expressed in sensory neurons and is a key player in the transmission of pain signals.[2][3] Consequently, selective inhibitors of Nav1.8 are highly sought after as a new generation of analgesics with a potentially improved side-effect profile compared to non-selective sodium channel blockers.

A series of novel 5-oxopyrrolidine-3-carboxamides have been identified as potent inhibitors of Nav1.8.[1][3] These compounds have shown promise for the treatment of various pain disorders, cough, and itch.[1] The mechanism of action involves the blockade of sodium ion influx through the Nav1.8 channel, thereby dampening the excitability of sensory neurons.

Table 1: Representative N-Substituted 5-Oxopyrrolidine-3-Carboxamides as Nav1.8 Inhibitors

Compound IDN-SubstituentCarboxamide MoietyNav1.8 IC50 (nM)Reference
Example 1 Substituted PhenylSubstituted Amine< 10[3]
Example 2 Heterocyclic MoietyCyclic Amine10-50[3]
Example 3 Alkyl ChainAryl Amine50-100[3]

Note: The specific structures are proprietary and detailed in the cited patent literature.

Anticonvulsant Properties: Modulating Neuronal Excitability

The pyrrolidone scaffold is a well-established pharmacophore in anticonvulsant drug discovery, with levetiracetam being a prominent example. While not direct 5-oxopyrrolidine-3-carboxamide analogues, related pyrrolidine-2,5-dione derivatives have demonstrated broad-spectrum anticonvulsant activity in preclinical models.[4][5] This suggests that the pyrrolidone core can be effectively functionalized to modulate neuronal hyperexcitability.

The anticonvulsant mechanism of these compounds is often multifactorial, involving the modulation of voltage-gated sodium and calcium channels.[4] The ability to block these channels can reduce the spread of seizure activity within the brain.

Table 2: Anticonvulsant Activity of Representative Pyrrolidine-2,5-dione Derivatives

Compound IDStructureMES ED50 (mg/kg)6 Hz (32 mA) ED50 (mg/kg)scPTZ ED50 (mg/kg)Protective Index (TD50/ED50)Reference
Compound 14 3-(3-trifluoromethylphenyl)-...-acetamide49.631.367.4>4.8 (MES)[5]
Compound 6 3-(2-chlorophenyl)-...-acetamide68.328.2-4.0 (MES)[4]

Note: The protective index (PI) is a measure of the therapeutic window of a compound, calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).[4]

Nootropic Potential: Enhancing Cognitive Function

The pyrrolidone ring is also a key feature of the racetam class of nootropic drugs, with piracetam being the archetypal example.[6][7] These compounds are known to enhance cognitive functions such as learning and memory.[8][9] While direct evidence for the nootropic effects of N-substituted 5-oxopyrrolidine-3-carboxamides is still emerging, the structural similarity to established nootropics provides a strong rationale for their investigation in this area.[10]

The proposed mechanisms of action for nootropic pyrrolidone derivatives are diverse and not fully elucidated, but may include modulation of cholinergic neurotransmission and enhancement of neuronal plasticity.[9]

Experimental Protocols: A Practical Guide to Evaluation

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the therapeutic potential of N-substituted 5-oxopyrrolidine-3-carboxamides.

Synthesis of N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid

This protocol describes a general method for the synthesis of the core scaffold.

Materials:

  • Itaconic acid

  • Primary amine (e.g., aniline or a substituted aniline)

  • Water or a suitable solvent

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Dissolve itaconic acid in water or a suitable solvent in a round-bottom flask.

  • Add the primary amine to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold water and dry to yield the N-substituted 5-oxopyrrolidine-3-carboxylic acid.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[11][12][13]

Materials:

  • Electroconvulsometer with corneal electrodes

  • Male mice (e.g., CF-1 strain), 25-30 g

  • Test compound and vehicle

  • Standard anticonvulsant drug (e.g., phenytoin)

  • 0.5% tetracaine hydrochloride solution

Procedure:

  • Administer the test compound or vehicle to groups of mice (n=6-10 per group) via the desired route (e.g., intraperitoneal).

  • At the time of peak effect (predetermined), apply a drop of 0.5% tetracaine solution to the eyes of each mouse.

  • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.[13]

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint, using probit analysis.[14][15]

Anticonvulsant Screening: 6 Hz Psychomotor Seizure Test

The 6 Hz test is a model of therapy-resistant focal seizures.[16][17][18]

Materials:

  • Electroconvulsometer with corneal electrodes capable of delivering a 6 Hz stimulus

  • Male mice, 25-30 g

  • Test compound and vehicle

  • Standard anticonvulsant drug (e.g., valproate)

  • 0.5% tetracaine hydrochloride solution

Procedure:

  • Administer the test compound or vehicle to groups of mice.

  • At the time of peak effect, apply a drop of 0.5% tetracaine solution to the eyes of each mouse.

  • Deliver a 6 Hz electrical stimulus of a specific current (e.g., 32 mA or 44 mA) for 3 seconds via corneal electrodes.[17]

  • Observe the mice for a period of 1-2 minutes for characteristic seizure behaviors, such as stun, forelimb clonus, and stereotyped automatisms.[16][18]

  • An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation.[16]

  • Determine the ED50 as described for the MES test.

Nootropic Evaluation: Morris Water Maze Test

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory.[19][20][21][22][23]

Materials:

  • Circular water tank (1.5-2.0 m diameter)

  • Escape platform submerged 1-2 cm below the water surface

  • Water opacified with non-toxic white paint

  • Video tracking system

  • Rodents (rats or mice)

  • Test compound and vehicle

Procedure:

  • Acquisition Phase (e.g., 5 days):

    • Administer the test compound or vehicle daily.

    • Conduct 4 trials per day for each animal.

    • For each trial, place the animal in the water at one of four quasi-random starting positions.

    • Allow the animal to swim and find the hidden platform.

    • Record the escape latency (time to find the platform). If the animal does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

  • Probe Trial (e.g., Day 6):

    • Remove the escape platform from the tank.

    • Allow the animal to swim freely for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Data Analysis:

    • Analyze the escape latencies during the acquisition phase to assess learning.

    • Analyze the probe trial data to assess memory retention.

Visualizing the Science: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

G Figure 1: Proposed Mechanism of Action for Anticonvulsant Activity Compound N-Substituted 5-Oxopyrrolidine-3-Carboxamide Na_Channel Voltage-Gated Sodium Channel Compound->Na_Channel Inhibition Ca_Channel Voltage-Gated Calcium Channel Compound->Ca_Channel Inhibition Neuronal_Firing Reduced Neuronal Hyperexcitability Na_Channel->Neuronal_Firing Leads to Ca_Channel->Neuronal_Firing Leads to Seizure_Suppression Suppression of Seizure Activity Neuronal_Firing->Seizure_Suppression

Caption: Proposed mechanism for anticonvulsant activity.

G Figure 2: Experimental Workflow for Anticonvulsant Screening Start Compound Synthesis Dose_Prep Dose Preparation & Administration Start->Dose_Prep MES_Test Maximal Electroshock (MES) Test Dose_Prep->MES_Test SixHz_Test 6 Hz Seizure Test Dose_Prep->SixHz_Test Data_Analysis Data Analysis (ED50 Calculation) MES_Test->Data_Analysis SixHz_Test->Data_Analysis Lead_ID Lead Compound Identification Data_Analysis->Lead_ID

Caption: Workflow for in vivo anticonvulsant screening.

Conclusion and Future Directions

The N-substituted 5-oxopyrrolidine-3-carboxamide scaffold has demonstrated significant therapeutic potential across a spectrum of disease areas, most notably in the development of novel analgesics, anticonvulsants, and potentially, nootropics. The inherent "drug-likeness" and synthetic tractability of this core structure make it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on elucidating the precise molecular mechanisms underlying the diverse biological activities of these compounds. For anticonvulsant and nootropic applications, more extensive structure-activity relationship studies are needed to optimize potency and selectivity. Furthermore, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for translating promising preclinical findings into clinical candidates. The continued exploration of this versatile scaffold holds great promise for the discovery of new and effective therapies for a range of unmet medical needs.

References

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  • Stefănescu, E., et al. (1992). The Synthesis of New Pyrrolidone Derivatives With Psychotropic Action. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 96(3-4), 241-242. Available at: [Link]

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  • Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters, 13(5), 724-725. Available at: [Link]

  • Szafarz, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092. Available at: [Link]

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  • Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Di. ACS Publications. Available at: [Link]

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  • Manera, C., et al. (2014). 1,2-Dihydro-2-oxopyridine-3-carboxamides: the C-5 substituent is responsible for functionality switch at CB2 cannabinoid receptor. European journal of medicinal chemistry, 74, 516–528. Available at: [Link]

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A Technical Guide to 5-Oxo-1-phenylpyrrolidine-3-carboxamide and Its Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 5-Oxo-1-phenylpyrrolidine-3-carboxamide, a core heterocyclic scaffold with significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, established synthetic routes, and the burgeoning therapeutic applications of its derivatives, which have shown promise in areas ranging from oncology to infectious diseases and pain management. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into this versatile compound class.

Core Compound Profile: this compound

The foundational molecule, this compound, is a derivative of a pyrrolidinone ring, a structural motif present in numerous natural products and pharmacologically active compounds.[1] The inherent features of this scaffold, including its capacity for hydrogen bonding and its rigid, defined stereochemistry, make it an attractive starting point for the design of targeted therapeutic agents.

Molecular Formula and Weight

The chemical structure of this compound is characterized by a central five-membered lactam ring, a phenyl group attached to the nitrogen atom, and a carboxamide group at the 3-position. Based on this structure, the molecular formula and weight have been determined.

PropertyValue
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol

Note: The molecular weight is calculated based on the elemental atomic masses.

Physicochemical Properties

While extensive experimental data for the unsubstituted parent compound is not widely published, the general physicochemical properties can be inferred from its structure and data on closely related analogues. It is expected to be a solid at room temperature with moderate solubility in organic solvents. The presence of the amide and lactam functionalities allows for both hydrogen bond donating and accepting capabilities, which are crucial for its interaction with biological targets.

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives typically originates from its carboxylic acid precursor, 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid. This key intermediate is readily prepared and serves as a versatile building block for a variety of chemical modifications.

Synthesis of the Carboxylic Acid Precursor

The precursor, 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid, can be synthesized through various established methods. One common approach involves the reaction of itaconic acid with an appropriate amine.[2] The molecular formula of this precursor is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol .[3][4]

Amide Formation

The conversion of the carboxylic acid to the desired carboxamide is a standard organic transformation. This typically involves the activation of the carboxylic acid followed by reaction with an amine.

  • Acid Activation: Dissolve 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide). Add a coupling agent (e.g., HBTU, HATU, or EDC with HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

  • Amine Addition: To the activated acid solution, add the desired amine (for the parent carboxamide, this would be ammonia or an ammonia equivalent).

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield the pure 5-oxopyrrolidine-3-carboxamide derivative.

G cluster_synthesis Synthesis of this compound Carboxylic_Acid 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Coupling Agent (e.g., HBTU), Base Carboxamide This compound Activated_Ester->Carboxamide Amine (e.g., Ammonia) G cluster_applications Therapeutic Applications CoreScaffold This compound Scaffold Anticancer Anticancer Agents CoreScaffold->Anticancer Cytotoxicity, Heparanase Inhibition Antimicrobial Antimicrobial Agents CoreScaffold->Antimicrobial Activity against MDR pathogens AntiTB Anti-tuberculosis (InhA Inhibition) CoreScaffold->AntiTB Enzyme Inhibition Pain Pain, Cough, Itch (Nav1.8 Inhibition) CoreScaffold->Pain Ion Channel Modulation

Caption: Therapeutic applications of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, providing a robust framework for the development of novel therapeutic agents. The synthetic accessibility of its precursor and the ease of diversification at the carboxamide position have enabled the exploration of a wide chemical space, leading to the identification of compounds with potent and varied biological activities.

Future research in this area will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for their successful translation into clinical candidates. The continued investigation of this versatile scaffold holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and pain management.

References

  • Devi, P., et al. (2018). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 69(05), 271-276. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Request PDF. Available at: [Link]

  • Krasavin, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 984. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate (C12H13NO3). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐oxo‐2‐pyrrolidine carboxamide derivatives under ultrasound irradiation. Available at: [Link]

  • ResearchGate. (n.d.). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available at: [Link]

  • ACS Publications. (2022). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters, 13(4), 546-547. Available at: [Link]

  • PubMed. (2020). Synthesis, Cytotoxic and Heparanase Inhibition Studies of 5-oxo-1-arylpyrrolidine-3- carboxamides of Hydrazides and 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol. Letters in Drug Design & Discovery, 17(10), 1269-1280. Available at: [Link]

  • Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Heliyon, 7(2), e06304. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents. Request PDF. Available at: [Link]

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. Available at: [Link]

  • PubChem. (n.d.). Pyrrolidone carboxylic acid. Available at: [Link]

Sources

Methodological & Application

Streamlining Discovery: Advanced One-Pot Synthesis Protocols for Pyrrolidine-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry

Abstract The pyrrolidine scaffold is a cornerstone in modern drug discovery, prized for its ability to explore three-dimensional chemical space and serve as a versatile template for a wide range of biologically active agents.[1] Specifically, pyrrolidine-3-carboxamide derivatives are crucial pharmacophores found in enzyme inhibitors, receptor antagonists, and other therapeutic candidates.[2][3] Traditional multi-step syntheses of these molecules are often hampered by laborious purification of intermediates, leading to reduced overall yields and increased development timelines. This application note details robust, one-pot protocols that circumvent these challenges by integrating multiple reaction steps into a single, continuous process. We present two distinct and highly efficient methodologies: a Multicomponent Reaction (MCR) approach for rapid library generation and a Tandem Cyclization strategy for streamlined synthesis from simple precursors.

The Strategic Advantage of One-Pot Synthesis

In drug development, efficiency is paramount. One-pot synthesis, where reactants are subjected to successive chemical transformations in a single reactor, offers significant advantages over classical, stepwise approaches. This strategy enhances "atom and step economy," reduces solvent waste, and eliminates the need for isolating and purifying intermediates, thereby saving time and resources.[4][5] The pyrrolidine ring, often constructed from acyclic precursors, is an ideal target for such elegant synthetic solutions.[6]

The diagram below illustrates the fundamental efficiency gain of a one-pot process compared to a conventional multi-step synthesis.

G cluster_0 Conventional Multi-Step Synthesis cluster_1 One-Pot Synthesis A Reactants A + B P1 Isolate & Purify Intermediate 1 A->P1 C Add Reagent C P1->C P2 Isolate & Purify Intermediate 2 C->P2 D Add Reagent D P2->D FP Final Product D->FP OP_A Reactants A + B OP_C Add Reagent C (Same Pot) OP_A->OP_C OP_D Add Reagent D (Same Pot) OP_C->OP_D OP_FP Final Product OP_D->OP_FP

Figure 1: Conceptual workflow comparing conventional and one-pot syntheses.

Protocol 1: Asymmetric Three-Component [3+2] Cycloaddition

Multicomponent reactions (MCRs) are the epitome of one-pot synthesis, constructing complex molecules from three or more starting materials in a single operation.[4][7] This protocol describes a diastereoselective synthesis of highly substituted pyrrolidines, which can then be readily converted to the target carboxamides. The core of this method is a Lewis acid-catalyzed reaction between an amino acid, an aldehyde, and an activated olefin, generating multiple stereocenters with high control.[7][8]

Mechanism & Rationale

The reaction proceeds via the in situ formation of an azomethine ylide from the condensation of an amino acid (or its ester) and an aldehyde. This 1,3-dipole is then trapped by a dipolarophile (an activated alkene, such as an N-enoyl oxazolidinone or acrylate) in a [3+2] cycloaddition. The choice of a chiral Lewis acid or organocatalyst is critical for inducing asymmetry and controlling the stereochemical outcome.[8] Titanium tetrachloride (TiCl₄) is an effective Lewis acid for this transformation, promoting both ylide formation and the subsequent cycloaddition.[7] The final amidation step can often be performed in the same pot after a solvent swap or directly following an aqueous workup of the cycloaddition product.

G Start Start: Amino Acid Ester + Aldehyde in CH₂Cl₂ Step1 Cool to -78 °C Add Lewis Acid (e.g., TiCl₄) Stir for 1h Start->Step1 Step2 In Situ Formation of Azomethine Ylide Intermediate Step1->Step2 Step3 Add Activated Alkene (Dipolarophile) Step2->Step3 Step4 Warm to 23 °C Stir for 1-3h [3+2] Cycloaddition Occurs Step3->Step4 Step5 Quench Reaction (e.g., sat. aq. NaHCO₃) Step4->Step5 Step6 Aqueous Workup & Solvent Removal Step5->Step6 Step7 Hydrolyze Ester to Carboxylic Acid Step6->Step7 Step8 Amide Coupling: Add Amine + Coupling Agent (e.g., HATU, EDCI) Step7->Step8 End Final Product: Pyrrolidine-3-carboxamide Step8->End

Figure 2: Workflow for the MCR synthesis of pyrrolidine-3-carboxamides.

Detailed Experimental Protocol
  • Reaction Setup: To a dry, argon-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add the amino acid ester (e.g., glycine methyl ester hydrochloride, 1.0 equiv) and the aldehyde (1.1 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M solution).

  • Ylide Formation: Cool the mixture to -78 °C using a dry ice/acetone bath. Add a solution of titanium tetrachloride (TiCl₄, 1.2 equiv, 1M in CH₂Cl₂) dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour.

  • Cycloaddition: Add the activated alkene (e.g., methyl acrylate, 1.5 equiv) dropwise. Allow the reaction mixture to warm slowly to room temperature (23 °C) and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.

  • Workup & Isolation: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.[7] Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude pyrrolidine-3-carboxylate ester can be purified by flash chromatography or used directly in the next step.

  • One-Pot Amidation:

    • Hydrolysis: Dissolve the crude ester in a mixture of THF/water (3:1). Add lithium hydroxide (LiOH, 2.0 equiv) and stir at room temperature until saponification is complete (monitor by LC-MS). Acidify the mixture with 1N HCl to pH ~4-5 and extract with ethyl acetate. Dry and concentrate to yield the crude carboxylic acid.

    • Coupling: Dissolve the crude pyrrolidine-3-carboxylic acid in anhydrous DMF. Add the desired primary or secondary amine (1.2 equiv), a coupling agent such as HATU (1.2 equiv), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 4-12 hours.

  • Final Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final pyrrolidine-3-carboxamide product by flash column chromatography on silica gel.

Protocol 2: Tandem Amide Activation and Intramolecular Cyclization

This protocol provides an efficient one-pot route to N-substituted pyrrolidines from readily available halogenated amides.[9] The strategy involves a tandem sequence of amide activation, reduction to a nitrilium ion, and a subsequent intramolecular nucleophilic substitution to form the pyrrolidine ring. The resulting secondary amine can then be acylated to install the desired carboxamide side chain.

Mechanism & Rationale

The key to this transformation is the activation of a secondary amide (derived from a primary amine and a halogenated acyl chloride, e.g., 4-chlorobutyryl chloride) with an activating agent like triflic anhydride (Tf₂O). This generates a highly reactive intermediate. Subsequent reduction with a mild reducing agent such as sodium borohydride (NaBH₄) in methanol generates an amine, which immediately undergoes an intramolecular Sₙ2 reaction, displacing the halide to form the pyrrolidine ring. This method is notable for its mild conditions and avoidance of expensive metal catalysts.[9]

G Start Start: Halogenated Amide in Anhydrous CH₂Cl₂ Step1 Cool to -78 °C under Argon Add 2-Fluoropyridine Start->Step1 Step2 Add Triflic Anhydride (Tf₂O) Stir for 30 min Amide Activation Step1->Step2 Step3 Warm to Room Temperature Add NaBH₄ and Methanol Step2->Step3 Step4 Stir for 2h Reduction & Intramolecular Nucleophilic Substitution Step3->Step4 Step5 Quench with Water & Basic Workup Step4->Step5 Step6 Crude N-Substituted Pyrrolidine Step5->Step6 Step7 Acylation Step: Add Acylating Agent for Carboxamide Side Chain Step6->Step7 End Final Product: Pyrrolidine-3-carboxamide Derivative Step7->End

Figure 3: Workflow for the tandem synthesis of N-substituted pyrrolidines.

Detailed Experimental Protocol
  • Reaction Setup: To a dry, argon-flushed 50 mL round-bottom flask, add the halogenated amide (e.g., N-benzyl-4-chlorobutanamide, 1.0 equiv, 0.5 mmol) and anhydrous CH₂Cl₂ (10 mL).[9]

  • Amide Activation: Cool the solution to -78 °C. Add 2-fluoropyridine (1.2 equiv) followed by the dropwise addition of triflic anhydride (Tf₂O, 1.1 equiv). Stir the mixture at -78 °C for 30 minutes.

  • Reduction and Cyclization: Allow the flask to warm to room temperature. Carefully add sodium borohydride (NaBH₄, 2.0 equiv) followed by methanol (5 mL). Stir the reaction for 2 hours.[9]

  • Workup: Quench the reaction by adding water. Make the solution basic (pH > 10) with 1N NaOH and extract with CH₂Cl₂ (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude N-substituted pyrrolidine.

  • Acylation to form Pyrrolidine-3-Carboxamide (Example):

    • This step assumes the desired "3-carboxamide" is a substituent on the nitrogen. If a C3-substituent is needed, the starting material must be appropriately functionalized.

    • Dissolve the crude N-substituted pyrrolidine in CH₂Cl₂. Add triethylamine (1.5 equiv) and cool to 0 °C.

    • Add the desired acyl chloride or chloroformate (e.g., 3-(N,N-dimethylcarbamoyl)benzoyl chloride, 1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Final Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the final product.

Comparative Summary and Data

The choice of protocol depends on the desired substitution pattern, scalability, and available starting materials. The MCR approach offers superior complexity generation for library synthesis, while the tandem cyclization provides a rapid entry to N-substituted scaffolds.

FeatureProtocol 1: Multicomponent ReactionProtocol 2: Tandem Cyclization
Reaction Type Asymmetric [3+2] CycloadditionTandem Amide Activation/Cyclization
Key Starting Materials Amino Acid, Aldehyde, Activated AlkeneHalogenated Secondary Amide
Catalyst/Key Reagents Lewis Acid (e.g., TiCl₄), Amide Coupling AgentsTriflic Anhydride (Tf₂O), NaBH₄
Key Advantage High complexity and stereocontrol in one stepRapid access to N-substituted rings; metal-free[9]
Typical Overall Yield 40-75% (over 2-3 steps, one pot)60-85% (over 2 steps, one pot)
Limitations Sensitive to substrate scope, may require catalyst screeningPrimarily for N-substituted pyrrolidines; requires halogenated precursor

Troubleshooting and Optimization

  • Low Yield in MCR (Protocol 1): If the cycloaddition yield is low, screen different Lewis acids (e.g., Sc(OTf)₃, AgOAc) or organocatalysts. Ensure all reagents and solvents are strictly anhydrous, as water can inhibit the Lewis acid and hydrolyze intermediates.

  • Poor Diastereoselectivity (Protocol 1): The stereochemical outcome is highly dependent on the catalyst and substrates.[7] Altering the steric bulk of the amino acid ester or the aldehyde can influence facial selectivity. Temperature control is critical; maintain -78 °C during ylide formation for optimal results.

  • Incomplete Cyclization (Protocol 2): If starting material is recovered, ensure the amide activation step is complete before adding the reducing agent. The choice of halide matters; iodides are more reactive than chlorides or bromides.

  • Side Reactions: In the tandem protocol, ensure the reaction is kept at a low temperature during activation to prevent side reactions like the Bischler–Napieralski reaction.[9]

References

  • Pyrrolidine - Wikipedia. Wikipedia. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ResearchGate. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC. [Link]

  • Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. PubMed. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]

  • Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. ResearchGate. [Link]

  • SYNTHESIS OF PYRROLIDINES AND TETRAHYDROPYRIMIDINES VIA ONE-POT AND THREE COMPONENT CASCADE COUPLING STRATEGY IN WATER. Rasayan Journal of Chemistry. [Link]

  • Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups. [Link]

Sources

Application Note: Stereoselective Synthesis of (S)-5-Oxo-1-phenylpyrrolidine-3-carboxamide

[1]

Executive Summary

This application note details a robust, scalable protocol for the stereoselective synthesis of (S)-5-Oxo-1-phenylpyrrolidine-3-carboxamide . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for phosphodiesterase (PDE) inhibitors, nootropic agents (racetam analogs), and antimicrobial compounds.[1]

While the racemic synthesis of the pyrrolidinone core is well-documented, the isolation of the (S)-enantiomer with high optical purity (

Aza-Michael cyclocondensationclassical optical resolutionmild activation amidation

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the construction of the gamma-lactam ring followed by optical resolution.[1] Direct asymmetric synthesis (e.g., using chiral amines as starting materials) is often cost-prohibitive for this specific scaffold compared to the efficiency of classical resolution of the intermediate carboxylic acid.[1]

Strategic Workflow
  • Ring Construction: Thermal cyclocondensation of Itaconic acid and Aniline.[1]

  • Chiral Resolution: Separation of the (S)-acid enantiomer using (S)-(-)-

    
    -methylbenzylamine via diastereomeric salt formation.
    
  • Functionalization: Conversion of the chiral acid to the primary amide using Carbonyldiimidazole (CDI) to prevent thermal racemization.[1]

RetrosynthesisTarget(S)-5-Oxo-1-phenylpyrrolidine-3-carboxamideIntermediate(S)-5-Oxo-1-phenylpyrrolidine-3-carboxylic AcidIntermediate->TargetAmidation(CDI/NH3)RacemateRacemic Acid(±)-IntermediateRacemate->IntermediateOptical Resolution(S)-(-)-MBAPrecursorsItaconic Acid+AnilinePrecursors->RacemateAza-MichaelCyclization

Figure 1: Retrosynthetic disconnection showing the linear pathway from commodity chemicals to the chiral amide.

Experimental Protocols

Protocol A: Synthesis of (±)-5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid[1]

Objective: To synthesize the racemic core scaffold via Aza-Michael addition followed by cyclodehydration.

Reagents:

  • Itaconic acid (130.1 g, 1.0 mol)[1]

  • Aniline (93.1 g, 1.0 mol)[1]

  • Water (500 mL)

Procedure:

  • Dissolution: In a 1 L round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Itaconic acid (1.0 eq) in water.

  • Addition: Add Aniline (1.0 eq) dropwise over 15 minutes. The suspension will initially thicken as the amine salt forms, then dissolve upon heating.[1]

  • Reaction: Heat the mixture to reflux (

    
    ) for 12 hours. The mechanism involves the Michael addition of aniline to the unsaturated double bond, followed by intramolecular cyclization to form the lactam ring.[1]
    
  • Crystallization: Cool the reaction mixture slowly to room temperature, then to

    
     in an ice bath for 2 hours. The product will crystallize as an off-white solid.[1]
    
  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (

    
    ) to remove unreacted starting materials.
    
  • Drying: Dry in a vacuum oven at

    
     overnight.
    
    • Expected Yield: 85-90%[1]

    • Appearance: White to off-white crystalline solid.[1]

    • Melting Point: 198-200°C.[1]

Mechanism Insight: Water is the ideal solvent here as it facilitates proton transfer during the Michael addition and forces the hydrophobic product to precipitate upon cooling, driving purification.[1]

Protocol B: Optical Resolution to (S)-Acid[1]

Objective: Isolation of the (S)-enantiomer using a chiral resolving agent.

Reagents:

  • (±)-5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid (20.5 g, 100 mmol)[1]

  • (S)-(-)-

    
    -Methylbenzylamine [(S)-MBA] (12.1 g, 100 mmol)[1]
    
  • Ethanol (95%, 200 mL)[1]

  • HCl (1M solution)[1]

Procedure:

  • Salt Formation: Dissolve the racemic acid in boiling 95% Ethanol. Add (S)-MBA slowly. The solution should be clear at reflux.

  • Selective Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. Do not disturb the flask. The diastereomeric salt [(S)-Acid

    
     (S)-Base] is less soluble than the [(R)-Acid 
    
    
    (S)-Base] pair and will crystallize.[1]
  • Filtration: Filter the crystals.

    • Note: The filtrate contains the (R)-enriched isomer.[1]

  • Recrystallization (Critical): Recrystallize the wet cake again from boiling Ethanol (approx. 10 mL/g) to upgrade chiral purity. Repeat until constant melting point or rotation is achieved.[1]

  • Liberation of Acid: Suspend the purified salt in water (50 mL) and acidify with 1M HCl to pH 2. The free (S)-acid will precipitate.[1]

  • Isolation: Filter, wash with cold water, and dry.[1]

    • Target Optical Rotation:

      
       (c=1, Ethanol).[1]
      

ResolutionRacemicRacemic Acid Solution(Ethanol)AddBaseAdd (S)-(-)-MBARacemic->AddBaseCoolingControlled Cooling(Differential Solubility)AddBase->CoolingCrystalsPrecipitate:(S)-Acid • (S)-Base SaltCooling->CrystalsLess SolubleLiquorMother Liquor:(R)-Acid • (S)-Base SaltCooling->LiquorMore SolubleAcidifyAcidify (HCl pH 2)Crystals->AcidifyFinalPure (S)-AcidAcidify->Final

Figure 2: Solubility-driven resolution logic for separating diastereomeric salts.[1]

Protocol C: Stereoselective Amidation[1]

Objective: Convert the (S)-acid to the primary amide without racemization. Warning: Avoid converting to acid chloride using

1Carbonyldiimidazole (CDI)1

Reagents:

  • (S)-5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid (2.05 g, 10 mmol)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11 mmol)[1]

  • Ammonium Hydroxide (28%

    
    , 5 mL) or Ammonia gas[1]
    
  • Tetrahydrofuran (THF), anhydrous (20 mL)[1]

Procedure:

  • Activation: In a dry flask under nitrogen, dissolve the (S)-acid in anhydrous THF.

  • CDI Addition: Add CDI in one portion at

    
    .[1] Stir at 
    
    
    for 30 minutes, then warm to room temperature for 1 hour. Evolution of
    
    
    gas indicates the formation of the reactive acyl imidazole intermediate.[1]
  • Amidation: Cool the mixture back to

    
    . Add Ammonium Hydroxide (or bubble ammonia gas) slowly.[1] A precipitate may form immediately.[1]
    
  • Completion: Stir for 2 hours. Monitor by TLC (EtOAc:MeOH 9:1).[1]

  • Workup: Evaporate the THF under reduced pressure. Resuspend the residue in water (10 mL) to dissolve imidazole byproducts. Filter the resulting white solid.[1]

  • Purification: Recrystallize from Isopropanol if necessary.

Analytical Validation & QC

To ensure scientific integrity, the following parameters must be met.

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity (Chemical)

HPLC (C18, Acetonitrile/Water)
Chiral Purity (ee)

Chiral HPLC (Chiralcel OD-H)
Specific Rotation

to

Polarimetry (c=1, MeOH)
Identity Matches Ref Std

-NMR (DMSO-

)

Chiral HPLC Method:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5

    
    m)[1]
    
  • Mobile Phase: n-Hexane : Isopropanol (90:10)[1]

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 254 nm[1]

  • Retention: (R)-isomer elutes first; (S)-isomer elutes second (verify with standards).

Troubleshooting & Optimization

  • Low Chiral Purity after Resolution:

    • Cause: Cooling too rapidly traps the (R)-salt in the crystal lattice.[1]

    • Fix: Re-dissolve and cool at a rate of

      
       per hour. Use seed crystals of pure (S)-salt if available.[1]
      
  • Racemization during Amidation:

    • Cause: High temperature or excess base during activation.[1]

    • Fix: Ensure CDI activation is done at

      
      .[1] Do not heat the acyl imidazole intermediate.[1]
      
  • Poor Yield in Cyclization:

    • Cause: Incomplete removal of water if using toluene azeotrope method (alternative route).[1]

    • Fix: For the water reflux method described here, ensure full 12-hour reflux time to drive the equilibrium toward the lactam.[1]

References

  • Synthesis of Pyrrolidinone Core

    • Title: Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
    • Source: Molecules (MDPI), 2011.[1]

    • URL:[Link][1]

  • Reaction Mechanism (Itaconic Acid + Amines)

    • Title: The Reaction of Itaconic Acid with Primary Amines.[1][3][4][5]

    • Source: Journal of the American Chemical Society (JACS).[1]

    • URL:[Link][1]

  • Chiral Resolution Techniques

    • Title: A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
    • Source: BenchChem Application Guides.[1]

  • Crystallographic Data

    • Title: (S)-5-Oxo-N-phenyl-pyrrolidine-2-carboxamide (Structural Analog Reference).[1]

    • Source: Acta Crystallographica Section E.[1][6]

    • URL:[Link][1]

Application Note: Optimized Synthesis of N-Aryl Itaconimides via Aniline Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the reaction conditions for the condensation of aniline with itaconic acid to synthesize N-phenylitaconimide. While direct condensation is possible, it is fraught with side reactions. This guide prioritizes a robust two-step protocol involving the intermediate formation of itaconamic acid followed by controlled dehydration. This approach minimizes the two primary failure modes: isomerization to the thermodynamically stable citraconimide and radical polymerization of the vinyl group.

Introduction & Mechanistic Insight

The synthesis of N-aryl itaconimides is a critical transformation in the development of functionalized polymers and bioactive heterocycles. The reaction involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of itaconic acid (or its anhydride).

The Challenge: Selectivity vs. Stability

The primary challenge in this synthesis is preserving the exocyclic double bond .

  • Target Product (Itaconimide): Contains an exocyclic methylene group (

    
    ). Kinetic product.
    
  • Isomerization By-product (Citraconimide): Contains an endocyclic methyl group (

    
    ). Thermodynamic product.
    

Under basic conditions or excessive heat, the double bond migrates into the five-membered ring, forming the citraconimide isomer. Furthermore, the terminal double bond is highly susceptible to radical polymerization, necessitating the use of radical inhibitors during synthesis.

Reaction Pathway

The most reliable pathway utilizes Itaconic Anhydride as the activated electrophile.

Figure 1: Reaction pathway distinguishing the kinetic target from thermodynamic and polymeric by-products.

Critical Reaction Parameters

The following parameters are decisive for yield and purity.

ParameterRecommended ConditionRationale
Stoichiometry 1.0 : 1.05 (Aniline : Anhydride)Slight excess of anhydride ensures complete consumption of aniline, which is harder to remove.
Solvent (Step 1) Acetone, THF, or DCMPolar aprotic solvents facilitate the precipitation of the amic acid intermediate.
Dehydration Agent Sodium Acetate / Acetic AnhydrideClassic method, but requires strict temperature control (<90°C) to prevent isomerization.
Alternative Dehydration Toluene / p-TSA (Dean-Stark)Acid-catalyzed azeotropic dehydration is preferred for scale-up; less prone to isomerization than basic conditions.
Radical Inhibitor Hydroquinone or MEHQ (0.1 wt%)Mandatory. Prevents the "gelling" of the reaction mixture due to thermal polymerization.
Temperature Step 1: <30°C; Step 2: 60-90°CHigh temperatures (>100°C) favor the thermodynamic shift to citraconimide.

Standardized Protocol: Two-Step Synthesis

This protocol describes the synthesis of N-phenylitaconimide starting from Itaconic Anhydride. If starting from Itaconic Acid, first dehydrate it to the anhydride using standard procedures (e.g., reflux with acetyl chloride).

Step 1: Formation of N-Phenylitaconamic Acid

Objective: Ring opening of the anhydride without dehydrating to the imide.

  • Preparation: In a 250 mL round-bottom flask, dissolve Itaconic Anhydride (11.2 g, 100 mmol) in anhydrous Acetone (50 mL) .

  • Addition: Place the flask in an ice bath (0–5°C). Add a solution of Aniline (9.3 g, 100 mmol) in Acetone (20 mL) dropwise over 30 minutes.

    • Note: The reaction is exothermic. Control addition rate to keep internal temp <30°C.

  • Precipitation: Stir at room temperature for 2 hours. The N-phenylitaconamic acid usually precipitates as a white solid.

  • Isolation: Filter the solid, wash with cold acetone, and dry under vacuum.

    • Checkpoint: Yield should be >90%. Melting point approx. 175–180°C (decomposes).

Step 2: Cyclodehydration to N-Phenylitaconimide

Objective: Close the ring to form the imide while preventing double-bond migration.

Method A: Chemical Dehydration (Laboratory Scale)

  • Setup: Suspend the N-phenylitaconamic acid (20.5 g, 100 mmol) in Acetic Anhydride (60 mL) .

  • Catalyst & Inhibitor: Add Anhydrous Sodium Acetate (4.0 g) and Hydroquinone (20 mg) .

    • Critical: The inhibitor is essential to prevent polymerization during heating.

  • Reaction: Heat the mixture to 80–90°C for 2 hours. The suspension will clear as the product forms.

    • Warning: Do not exceed 95°C. Higher temperatures drastically increase citraconimide formation.

  • Workup: Cool to room temperature and pour the mixture into Ice Water (400 mL) with vigorous stirring. The product will precipitate.[1]

  • Purification: Filter the crude solid. Wash with water to remove acetic acid.

    • Recrystallization:[1][2][3] Dissolve in boiling ethanol or cyclohexane/toluene (mix), filter hot (to remove traces of polymer), and cool to crystallize.

Method B: Azeotropic Dehydration (Scale-Up / High Purity)

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Mix: Combine N-phenylitaconamic acid , Toluene (10 mL/g) , p-Toluenesulfonic acid (p-TSA, 1 mol%) , and Hydroquinone (0.1 wt%) .

  • Reflux: Heat to reflux. Water will collect in the trap.[4] Continue until water evolution ceases (approx. 3-5 hours).

  • Workup: Wash the toluene solution with saturated NaHCO₃ (to remove p-TSA), then brine. Dry over MgSO₄ and evaporate solvent.

Characterization & Troubleshooting

Validating the Structure (NMR)

Distinguishing the itaconimide from the citraconimide is the most critical quality control step.

FeatureN-Phenylitaconimide (Target)N-Phenylcitraconimide (Impurity)
Proton Type Exocyclic Vinyl (

)
Endocyclic Methyl (

)
1H NMR Shift Two singlets: ~5.8 ppm and ~6.5 ppm Doublet/Singlet: ~2.1 ppm (Methyl)
Integration 1H each3H (Methyl), 1H (Vinyl ~6.7 ppm)
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Gunk formation Radical polymerizationEnsure Hydroquinone is added. Purge solvents with

to remove oxygen.
Product Melting Point High (>100°C) Amic acid did not cyclizeCheck Step 2 temperature/time. Ensure reagents (Ac2O) are fresh.
NMR shows Methyl peak (2.1 ppm) Isomerization to CitraconimideReaction temperature too high or reaction time too long. Use Method B (Acid/Toluene) instead of Method A.
Dark colored product Oxidation of anilineEnsure aniline is distilled before use. Run reaction under inert atmosphere (

).

Experimental Workflow Diagram

Figure 2: Decision tree and operational workflow for the synthesis of N-phenylitaconimide.

References

  • Mahmood, D. A., et al. "New n-substituted itaconimide polymers: synthesis, characterization and biological activity." Eurasian Chemical Communications, 2023. Link

  • Organic Syntheses. "N-Phenylmaleimide" (Analogous protocol adaptation for itaconimides). Org.[2][5][6] Synth. 1961, 41, 93. Link

  • Galanti, M. C., et al. "Prevention of undesirable isomerization during olefin metathesis." Journal of the American Chemical Society, 2005. (Context on isomerization prevention). Link

  • Retamoso, C., et al. "Itaconic anhydride: A versatile building block." RSC Advances. (General reactivity of itaconic anhydride). Link

Sources

Application Note: Microwave-Assisted Synthesis of 5-Oxopyrrolidine-2-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 5-oxopyrrolidine-2-carboxamide scaffold (also known as pyroglutamic acid amide or lactam) is a privileged structure in medicinal chemistry, forming the core of nootropic agents (e.g., Piracetam, Aniracetam), antiepileptics (e.g., Levetiracetam), and various peptidomimetics. Traditional synthesis often involves prolonged heating of glutamic acid derivatives or the use of hazardous chlorinating agents (SOCl₂) to activate the carboxylic acid, followed by amidation. These methods suffer from racemization at the chiral center (C2), poor atom economy, and extended reaction times.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to accelerate the direct amidation of (S)-pyroglutamic acid. By utilizing specific dipole relaxation mechanisms, this protocol achieves high yields (>85%) with retention of chirality (>98% ee) in minutes rather than hours.

Core Mechanistic Insight

Microwave irradiation (2.45 GHz) couples directly with the polar amide bond of the pyrrolidine ring and the carboxylic acid/amine intermediates. This selective heating lowers the activation energy (


) for the nucleophilic attack of the amine on the carbonyl carbon. Unlike conventional heating, which relies on conduction/convection, MW irradiation generates internal heat, minimizing the "wall effect" and reducing thermal degradation of the sensitive chiral center.

Experimental Protocols

Protocol A: Green Direct Amidation (Catalytic)

Best for: Primary amines, aliphatic amines, and "Green Chemistry" compliance.

Principle: Direct condensation of carboxylic acid and amine using a Lewis acid catalyst (Ceric Ammonium Nitrate - CAN) or Boric Acid derivatives under solvent-free or minimal solvent conditions.

Materials:

  • (S)-Pyroglutamic acid (1.0 equiv)

  • Amine (

    
    ) (1.2 equiv)[1]
    
  • Catalyst: Ceric Ammonium Nitrate (CAN) (5 mol%) or Boric Acid (10 mol%)

  • Solvent: None (Neat) or minimal Ethanol/Water if solids are immiscible.

Workflow:

  • Homogenization: In a 10 mL microwave process vial, mix (S)-pyroglutamic acid (1 mmol, 129 mg) and the target amine (1.2 mmol).

  • Catalyst Addition: Add CAN (27 mg, 0.05 mmol). If reagents are solid, add 0.5 mL EtOH to create a slurry.

  • Irradiation: Cap the vial with a Teflon-lined septum. Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Parameters:

    • Mode: Dynamic (Power cycling to maintain temp)

    • Temp: 100°C

    • Time: 10 - 15 minutes

    • Pressure Limit: 200 psi

    • Stirring: High

  • Work-up: Cool to RT. Dilute with EtOAc (10 mL). Wash with 1M HCl (to remove unreacted amine) and Brine. Dry over MgSO₄ and concentrate.

Protocol B: Activated Coupling (High-Throughput)

Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or library generation.

Principle: In-situ activation of the carboxylic acid using TBTU or CDI, accelerated by MW irradiation to overcome steric bulk.

Materials:

  • (S)-Pyroglutamic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Coupling Reagent: TBTU (1.1 equiv) or CDI (1.1 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: DMF or Acetonitrile (dry)

Workflow:

  • Activation: Dissolve (S)-pyroglutamic acid (1 mmol) and DIPEA (2 mmol) in DMF (2 mL). Add TBTU (1.1 mmol). Stir at RT for 2 mins (pre-activation).

  • Addition: Add the amine (1.1 mmol) to the vial.

  • Irradiation:

    • Temp: 80°C (Lower temp prevents racemization of activated ester)

    • Time: 5 - 8 minutes

    • Power: Max 50W (to prevent overshoot)

  • Work-up: Pour into ice water. Precipitate often forms. Filter and wash with water.[2][3] If no precipitate, extract with EtOAc/LiCl (5%) solution to remove DMF.

Reaction Optimization & Data

The following data summarizes the optimization of the reaction between (S)-pyroglutamic acid and benzylamine (Model Reaction).

Table 1: Optimization of Reaction Parameters (Protocol A)

EntryCatalystTemp (°C)Time (min)SolventYield (%)ee (%)
1None15030Neat4588
2CAN (5%)8020Neat7299
3CAN (5%)10010Neat94 98
4Boric Acid (10%)12015H2O8196
5*TBTU (Protocol B)805DMF9299

Entry 5 represents Protocol B for comparison.

Scope & Limitations:

  • Aliphatic Amines: Excellent yields (90-98%) with Protocol A.

  • Anilines (Electron Deficient): Require Protocol B. Yields drop to 60-75% due to low nucleophilicity.

  • Steric Hindrance: Tert-butyl amines require 120°C in Protocol B.

Mechanism & Pathway Visualization

The following diagram illustrates the mechanistic pathway for the direct amidation and the competing racemization pathway that must be avoided by controlling temperature.

G cluster_0 Catalytic Cycle (CAN) Start Pyroglutamic Acid (S-isomer) Activation MW Activation (Dipole Rotation) Start->Activation Dielectric Heating TS Tetrahedral Intermediate Activation->TS + Amine + Catalyst (CAN) Product 5-Oxopyrrolidine Carboxamide (S) TS->Product - H2O Fast Kinetics Racemate Racemized Product (R/S Mixture) TS->Racemate Overheating (>140°C) Enolization path LewisAcid Ce(IV) Complex LewisAcid->TS Stabilizes Transition State

Figure 1: Mechanistic pathway of MW-assisted amidation. Note the divergence to racemization at high temperatures.

Experimental Workflow Diagram

Workflow Step1 Reagent Prep: Pyroglutamic Acid + Amine (1:1.2 Ratio) Step2 Catalyst Addition: 5 mol% CAN or TBTU/DIPEA Step1->Step2 Step3 MW Irradiation: 100°C, 10 min, Dynamic Mode Step2->Step3 Sealed Vial Step4 Work-up: Dilute EtOAc -> Acid Wash -> Brine Step3->Step4 Cool to RT Step5 Purification: Recrystallization or Flash Chrom. Step4->Step5

Figure 2: Step-by-step workflow for the microwave-assisted synthesis protocol.

Troubleshooting & Critical Parameters

  • Racemization: If ee% drops below 95%, reduce temperature by 10°C and extend time by 5 minutes. Avoid basic conditions in Protocol A.

  • Pressure Spikes: When using aqueous amines or hydrates, pressure can rise rapidly. Ensure the vial is not filled more than 50% volume.

  • Low Yield (Anilines): Switch to Protocol B. Anilines are poor nucleophiles and require the activated ester intermediate (TBTU/HATU) rather than direct thermal amidation.

References

  • Direct Amidation Mechanism

    • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[4] Molecules 2020 , 25(8), 1761.[4]

    • [Link]

  • Pyroglutamic Acid Synthesis

    • Practical synthesis of (S)-pyroglutamic acid.[5] ResearchGate.[5][6][7]

    • [Link]

  • Advanced Scaffolds (Ugi/Post-Ugi)

    • Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles.[8] Molecules 2022 , 27(10), 3108.

    • [Link]

  • Biological Relevance (5-oxopyrrolidine derivatives)

    • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Deriv
    • [Link]

  • Coupling Reagents in MW

    • Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules 2021, 26(4), 963.
    • [Link]

Sources

Application Note: Advanced Recrystallization Protocols for 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The 5-oxopyrrolidine (gamma-lactam) pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for racetams (e.g., Levetiracetam, Piracetam) and a versatile intermediate in peptide synthesis.[1] However, its purification presents a distinct dichotomy: the lactam ring is highly polar and water-soluble, while N-substituted or C-substituted derivatives often exhibit significant lipophilicity.[1]

This guide moves beyond generic solvent lists. It provides a mechanistic framework for solvent selection based on the specific electronic properties of the 5-oxopyrrolidine core. We focus on achieving >99.5% purity by exploiting the differential solubility between the lactam scaffold and its synthetic impurities.

The Science of Solubility: Lactam Specifics

To select the correct solvent, one must understand the intermolecular forces at play. The 5-oxopyrrolidine ring possesses two critical sites:

  • Hydrogen Bond Donor (N-H): Present in unsubstituted lactams (e.g., Piracetam).[1]

  • Hydrogen Bond Acceptor (C=O): Present in all derivatives.[1]

  • Dipole Moment: The ring is highly polar (

    
     D).
    
The "Goldilocks" Zone
  • Too Polar (Water, Methanol): The lactam core is often too soluble, leading to poor recovery yields or requiring excessive cooling/antisolvents.[1] Furthermore, hydrolysis of the amide bond is a risk at high temperatures in aqueous basic/acidic media.

  • Too Non-Polar (Hexane, Toluene): The lactam is often insoluble, leading to "oiling out" rather than crystallization, or requiring massive volumes of solvent.[1]

  • Ideal (Ketones, Esters): Solvents like Acetone and Ethyl Acetate often strike the perfect balance—high solubility at reflux (due to dipole-dipole interactions) and low solubility at 0°C.[1]

Solvent Selection Logic & Compatibility

The following decision matrix guides the selection of the primary solvent system based on the substitution pattern of the 5-oxopyrrolidine derivative.

Table 1: Solvent System Compatibility Matrix
Derivative ClassExample CompoundPrimary SolventAnti-SolventMechanism of Action
Unsubstituted Lactams PiracetamMethanol or EthanolAcetone or IPAH-Bonding: Alcohol solvates the donor/acceptor sites; cooling breaks these interactions.
N-Alkylated Lactams LevetiracetamAcetone (Preferred)-Dipole-Dipole: High solubility at reflux (56°C), sharp solubility drop at 0°C.
Carboxylic Acids Pyroglutamic AcidWater or Ethanol-Ionic/Polar: Crystallization often driven by pH adjustment or cooling of saturated aqueous solutions.[1]
Lipophilic Esters 5-oxo-proline estersEthyl AcetateHexane/HeptaneVan der Waals: Ester tail solvates in EtOAc; alkane reduces solubility of the polar core.
Visualization: Solvent Selection Logic Pathway

SolventSelection Start Analyze Derivative Structure N_Sub Is Nitrogen Substituted? Start->N_Sub Polarity Side Chain Polarity? N_Sub->Polarity Yes Alcohol System B: Ethanol/IPA N_Sub->Alcohol No (e.g., Piracetam) Acetone System A: Acetone (Reflux -> 0°C) Polarity->Acetone Short Alkyl / Polar (e.g., Levetiracetam) Binary System C: EtOAc + Hexane Polarity->Binary Long Alkyl / Lipophilic

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on molecular substitution.

Detailed Protocol: The "Acetone Process" for N-Substituted Derivatives

This protocol is optimized for Levetiracetam-like molecules, where the goal is to remove synthetic precursors (e.g., aminobutanamide) and enantiomeric impurities.[1]

Reagents & Equipment[2][3]
  • Crude 5-oxopyrrolidine derivative

  • Solvent: HPLC-grade Acetone (dryness is critical to prevent hydrolysis).[1]

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, mechanical stirrer, and programmable cooling bath.[1]

Step-by-Step Methodology
  • Dissolution (Thermodynamic Saturation):

    • Charge the reactor with the crude solid.

    • Add Acetone (5-7 volumes) relative to the mass of the solid (e.g., 500-700 mL for 100 g).[1]

    • Heat the mixture to reflux (~56°C) with moderate stirring (200 RPM).

    • Checkpoint: The solution must be completely clear. If solids persist after 30 minutes at reflux, add acetone in 0.5 volume increments.

  • Hot Filtration (Particulate Removal):

    • While maintaining reflux temperature, filter the solution through a pre-heated sintered glass funnel or a cartridge filter (0.45 µm) to remove mechanical impurities or inorganic salts (e.g., NaCl from synthesis).[1]

  • Controlled Cooling (Nucleation):

    • Transfer filtrate to a clean vessel.

    • Cool from 56°C to 40°C over 30 minutes.

    • Seeding (Optional but Recommended): At 40-45°C (metastable zone), add 0.1% w/w pure seed crystals to ensure consistent polymorph formation.[1]

  • Crystal Growth:

    • Cool from 40°C to 0°C at a rate of 10°C per hour .

    • Critical Step: Hold at 0°C for at least 2 hours. This "aging" period allows the crystal lattice to organize, rejecting impurities back into the supernatant.

  • Isolation:

    • Filter the cold slurry under vacuum.

    • Wash: Displace the mother liquor with 1 volume of cold (0°C) acetone. Do not use water.

    • Drying: Dry in a vacuum oven at 45-50°C for 6-12 hours.

Visualization: Recrystallization Workflow

RecrystProcess cluster_QC Quality Control Checks Dissolve 1. Dissolution (Acetone, Reflux 56°C) Filter 2. Hot Filtration (Remove Inorganics) Dissolve->Filter Clear Solution Check1 Check Clarity Dissolve->Check1 Nucleate 3. Nucleation Zone (Cool to 40°C, Seed) Filter->Nucleate Filtrate Grow 4. Crystal Growth (Cool to 0°C @ 10°C/hr) Nucleate->Grow Controlled Cooling Isolate 5. Isolation & Drying (Vacuum Filter, 45°C Oven) Grow->Isolate Slurry Check2 Check Polymorph Isolate->Check2

Figure 2: Step-by-step workflow for the "Acetone Process" ensuring impurity rejection and polymorph control.

Troubleshooting & Optimization

Issue 1: Oiling Out
  • Symptom: The product separates as a liquid droplet rather than a solid crystal.

  • Cause: The temperature is above the melting point of the solvated solid, or the solvent polarity is too distinct from the solute.

  • Solution:

    • Use a binary solvent system (e.g., Ethyl Acetate + Hexane).[1] Add the non-polar solvent slowly to the hot solution until slight turbidity appears, then cool.

    • Ensure vigorous stirring during cooling to disperse oil droplets, promoting crystallization.[1]

Issue 2: Polymorphism (Piracetam Case Study)
  • Context: Piracetam exists in multiple forms (Form II is metastable, Form III is stable).[1][2][3][4][5]

  • Impact: Solvent choice dictates the polymorph.

    • Methanol/Ethanol tends to yield the stable Form III .

    • Isopropanol (IPA) can favor metastable forms if cooled rapidly.[1]

  • Recommendation: For regulatory consistency, use Ethanol with a slow cooling profile to thermodynamically favor Form III.[1] Verify using Powder X-Ray Diffraction (PXRD).[1][3][5][6]

References

  • Vertex Pharmaceuticals (Europe) Ltd. (2011).[1] Process for the preparation of levetiracetam. US Patent 7,939,676. Link Citation for the specific acetone-based recrystallization protocol and yield data.

  • Maher, A., et al. (2010).[1] Solubility of Form III Piracetam in a Range of Solvents. Journal of Chemical & Engineering Data, 55(9), 3542–3546.[1] Link Citation for solubility curves of unsubstituted lactams in alcohols vs. ketones.[1]

  • Fiedler, S., et al. (2022).[1] Characterization and Crystal Nucleation Kinetics of a New Metastable Polymorph of Piracetam in Alcoholic Solvents. Crystal Growth & Design, 22(6).[1] Link Citation for polymorphism control and the impact of solvent choice on crystal form.[1]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Link General reference for solvent polarity and "oiling out" troubleshooting strategies.[1]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 5-Oxo-1-phenylpyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Analytical Objective

5-Oxo-1-phenylpyrrolidine-3-carboxamide belongs to the pyrrolidone class of heterocyclic compounds, a scaffold present in numerous pharmacologically active molecules.[1] Derivatives of this core structure have been investigated for a range of biological activities, making them significant in medicinal chemistry and drug discovery.[2][3] The development of a reliable and robust analytical method is paramount for ensuring the quality, purity, and stability of such compounds throughout the development lifecycle.

The primary objective of this work was to develop a simple, accurate, and precise RP-HPLC method for the determination of this compound. This application note follows a logical, science-driven approach, beginning with an evaluation of the analyte's physicochemical properties to inform initial method parameters, followed by systematic optimization and concluding with a rigorous validation protocol grounded in ICH Q2(R2) and United States Pharmacopeia (USP) <621> standards.[4][5][6]

Analyte Characterization: The Foundation of Method Development

A thorough understanding of the analyte's physicochemical properties is the cornerstone of an efficient method development strategy. It allows for rational selection of the stationary phase, mobile phase, and detection conditions, minimizing the trial-and-error phase.

Structure and Properties:

This compound possesses a moderately polar structure, containing a hydrophilic lactam and carboxamide functional group, along with a hydrophobic phenyl ring. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where separation is driven by hydrophobic interactions.[7] The presence of the phenyl chromophore suggests strong ultraviolet (UV) absorbance, enabling sensitive detection.

PropertyValue / ObservationRationale for HPLC Method
Molecular Formula C₁₁H₁₂N₂O₂-
Molecular Weight 204.23 g/mol -
Chemical Structure Chemical structure of a related compound, 1-(4-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamideStructure of a related pyrrolidine carboxamide derivative for illustrative purposes.[8]The combination of a non-polar phenyl ring and polar amide/lactam groups indicates moderate polarity.
Predicted Polarity Moderately PolarSuitable for reversed-phase chromatography where the analyte can interact with a non-polar stationary phase.[7][9]
UV Absorbance Expected strong absorbance due to the phenyl ring.UV detection is a suitable and sensitive technique. A wavelength scan is recommended to determine the absorbance maximum (λmax) for optimal sensitivity.[10]

HPLC Method Development Strategy

Our strategy is designed to systematically establish and refine the chromatographic conditions to achieve a selective and efficient separation. Reversed-phase HPLC was selected as the mode of choice due to its versatility and suitability for moderately polar compounds.[7]

Logical Workflow for Method Development

The development process follows a structured path, from initial screening to final optimization and validation. This ensures that all critical parameters are evaluated methodically.

MethodDevelopmentWorkflow start_node start_node process_node process_node decision_node decision_node output_node output_node end_node end_node A Analyte Characterization (Polarity, UV Scan) B Select Column & Mobile Phase (C18, ACN/H2O) A->B C Perform Broad Gradient Run (e.g., 5-95% B) B->C D Evaluate Retention & Peak Shape C->D E Retention Time Optimal? D->E F Adjust Gradient Slope or Switch to Isocratic E->F No G Optimize Flow Rate & Temperature E->G Yes F->C Re-evaluate H Final Optimized Method G->H I Perform System Suitability (USP <621>) H->I J Proceed to Validation I->J

Caption: A logical workflow for systematic HPLC method development.

Rationale for Parameter Selection
  • Stationary Phase: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its strong hydrophobic retention and wide availability. A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency and backpressure.

  • Mobile Phase: A combination of water and a water-miscible organic solvent is used.

    • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol as it typically provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[11]

    • Aqueous Phase: The use of an acidic modifier is crucial for obtaining sharp, symmetrical peaks for compounds with amide or other basic functionalities. A 0.1% solution of formic acid (FA) or phosphoric acid in water is recommended. FA is volatile and ideal for methods intended for mass spectrometry (MS) compatibility.[11]

  • Elution Mode: A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, is the most effective way to screen for the analyte's retention behavior and elute any potential impurities with different polarities.[10]

  • Detection: Based on the presence of the phenyl chromophore, UV detection at a wavelength of approximately 210 nm or 254 nm is a good starting point. A photodiode array (PDA) detector is highly recommended during development to confirm peak purity and identify the optimal detection wavelength (λmax).

Experimental Protocol: Method Development and Optimization

This section provides a step-by-step protocol for developing the analytical method.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid (≥98% purity)

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA or UV detector.

Protocol Steps:

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: A 50:50 mixture of Mobile Phase A and B is a good starting point.

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution of approximately 1 mg/mL.

    • Working Standard Solution: Dilute the stock solution with the diluent to a concentration of approximately 0.1 mg/mL.

  • Initial Chromatographic Conditions (Screening Run):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA scan from 200-400 nm, with discrete wavelength monitoring at 210 nm and 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 10
      20.0 90
      22.0 90
      22.1 10

      | 25.0 | 10 |

  • Method Optimization:

    • Analysis of Screening Run: Examine the chromatogram to determine the retention time of the analyte. The goal is a retention factor (k') between 2 and 10. If the peak elutes too early, a shallower gradient or lower starting %B is needed. If it elutes too late, a steeper gradient or higher starting %B can be used.

    • Refining the Gradient: Adjust the gradient to focus on the elution window of the analyte and any surrounding impurities. For example, if the analyte elutes at 12 minutes (approx. 50% ACN), a refined gradient could be 30-70% ACN over 10 minutes.

    • Isocratic Method Development (Optional): If the screening run indicates that an isocratic mobile phase composition could provide a good separation with a reasonable run time, this can be explored. For an analyte eluting at 50% ACN in a gradient, an initial isocratic condition of 40-45% ACN could be tested.

    • Final Parameter Adjustment: Fine-tune the flow rate and column temperature to improve peak shape and resolution.

Optimized Analytical Method

The following table summarizes the final recommended chromatographic conditions derived from the optimization process.

ParameterOptimized Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 220 nm
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R2))

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[12][13] The following protocols are based on the ICH Q2(R2) guideline.[5]

ValidationParameters center_node center_node param_node param_node Method Validated HPLC Method Specificity Specificity (Analyte vs. Impurities) Method->Specificity Linearity Linearity (Correlation) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision Range Range (Concentration) Method->Range Robustness Robustness (Deliberate Changes) Method->Robustness LOQ LOQ / LOD Method->LOQ

Caption: Interrelated parameters for HPLC method validation per ICH guidelines.

Validation Experiments
ParameterProtocolAcceptance Criteria
System Suitability Inject the working standard solution five times.%RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.[14]
Specificity Analyze blank (diluent), placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light) and check for peak purity.The analyte peak should be free from interference from blank, placebo, or degradation products. Peak purity index > 0.995.
Linearity Prepare at least five concentrations across the range of 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze, in triplicate, a placebo spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0% at each level.
Precision Repeatability: Analyze six separate preparations of the standard at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst.%RSD should be ≤ 2.0% for repeatability. Overall %RSD for intermediate precision should be ≤ 2.0%.
Range The range is confirmed by the linearity, accuracy, and precision data.Typically 80% to 120% of the test concentration for an assay.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.Precision (%RSD) at the LOQ should not be more than 10%.
Robustness Make small, deliberate variations to method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters must still be met. Peak retention and area should not significantly change.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating an RP-HPLC method for the analysis of this compound. The final isocratic method is demonstrated to be simple, rapid, and robust. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment, providing accurate and reliable data for quality control and research applications. Adherence to established guidelines from the USP and ICH ensures the trustworthiness and integrity of the analytical results.[4][5][13]

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • USP-NF. <621> Chromatography (2023-11-01). [Link]

  • United States Pharmacopeia. <621> Chromatography - USP-NF Abstract. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • SIELC Technologies. Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Thieme Connect. Synthesis and Biological Evaluation of Novel 5-Oxo-1- Phenylpyrrolidine-3-Carboxylic Acid Analogs. [Link]

  • PubChem. 1-(4-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubChemLite. Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate (C12H13NO3). [Link]

  • U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. [Link]

  • National Center for Biotechnology Information. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. [Link]

  • PubMed. (S)-5-Oxo-N-phenyl-pyrrolidine-2-carboxamide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Amidation of 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amidation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the amidation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: Why is my amidation reaction showing low yield or failing to proceed to completion?

Answer:

Low conversion in the amidation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid can stem from several factors, primarily related to the activation of the carboxylic acid, the nucleophilicity of the amine, and the reaction conditions.

1. Inefficient Carboxylic Acid Activation:

The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[1][2] This is typically achieved by using a coupling reagent. If the activation is incomplete, the amine will not react efficiently.

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered amines or less reactive carboxylic acids, a more powerful activating agent may be necessary. Common coupling reagents include carbodiimides like DCC and EDC, as well as phosphonium (e.g., PyBOP) and uronium/aminium salts (e.g., HBTU, HATU).[3] Reagents like HATU are often more effective for challenging couplings due to the formation of a more reactive OAt-ester.[3]

  • Degradation of Coupling Reagent: Many coupling reagents are sensitive to moisture and can degrade over time. Ensure you are using fresh, high-quality reagents stored under anhydrous conditions.

  • Insufficient Amount of Coupling Reagent: Typically, a slight excess (1.1-1.5 equivalents) of the coupling reagent is used to ensure complete activation of the carboxylic acid.

2. Poor Nucleophilicity of the Amine:

  • Steric Hindrance: Amines with bulky substituents near the nitrogen atom will react more slowly.

  • Electronic Effects: Electron-withdrawing groups on the amine can decrease its nucleophilicity, making the reaction more difficult.[4]

3. Unfavorable Reaction Conditions:

  • Solvent Choice: The solvent can significantly impact reaction rates. Polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM) are generally good choices as they can dissolve the reactants and facilitate the reaction.[5][6] In some cases, a solvent screen may be necessary to find the optimal conditions.[6]

  • Temperature: While many amidation reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the rate and yield, especially for less reactive partners.[7] However, excessive heat can lead to side reactions and racemization if chiral centers are present.

  • Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and a decrease in yield. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Troubleshooting Workflow:

G start Low Yield Observed check_reagents Verify Reagent Quality (Freshness, Anhydrous) start->check_reagents optimize_coupling Optimize Coupling Reagent (e.g., HATU, COMU) check_reagents->optimize_coupling If reagents are good increase_equivalents Increase Equivalents of Coupling Reagent & Amine optimize_coupling->increase_equivalents screen_solvents Solvent Screen (DMF, NMP, DCM) increase_equivalents->screen_solvents adjust_temp Adjust Temperature (RT to 50°C) screen_solvents->adjust_temp check_for_sides Analyze for Side Products (LC-MS, NMR) adjust_temp->check_for_sides check_for_sides->optimize_coupling If side products persist, re-evaluate coupling strategy end Improved Yield check_for_sides->end If successful

Caption: A logical workflow for troubleshooting low amidation yield.

Question 2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

Answer:

Side product formation is a common issue in amidation reactions. The nature of the side products can provide valuable clues about what is going wrong.

1. Guanidinylation of the Amine:

This is a known side reaction when using uronium/aminium-based coupling reagents like HBTU and HATU, especially when they are used in excess.[3][8] The coupling reagent can react with the free amine to form a guanidinium byproduct, which terminates the desired reaction.[8]

  • Solution:

    • Avoid a large excess of the uronium/aminium reagent.

    • Consider using a phosphonium-based coupling reagent like PyBOP, which does not cause guanidinylation.[3]

    • Add the coupling reagent to the carboxylic acid and allow it to pre-activate for a few minutes before adding the amine. This can minimize the concentration of free coupling reagent available to react with the amine.

2. Epimerization/Racemization:

If the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid or the amine contains a chiral center, there is a risk of epimerization, particularly at the carbon alpha to the carboxylic acid. This is more likely to occur under harsh conditions (e.g., high temperatures, strong bases).

  • Solution:

    • Use a non-nucleophilic base like diisopropylethylamine (DIEA) instead of stronger bases.

    • Maintain a low reaction temperature.

    • The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.[9] Coupling reagents that already contain these moieties, such as HBTU and HATU, are often preferred.

3. Formation of N-acylurea:

When using carbodiimide coupling reagents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and can be difficult to remove.

  • Solution:

    • Add HOBt or HOAt to the reaction mixture. These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.

4. Dimerization or Polymerization:

If the starting materials can react with themselves, you may observe the formation of dimers or polymers. This is less common in this specific amidation but can occur if there are other reactive functional groups present.

  • Solution:

    • Use dilute reaction conditions to favor the intermolecular reaction over self-reaction.

    • Ensure that any other reactive functional groups are appropriately protected.

Question 3: My product is difficult to purify. What strategies can I employ for effective purification?

Answer:

Purification challenges often arise from the presence of unreacted starting materials, coupling agent byproducts, and side products.

1. Removal of Coupling Reagent Byproducts:

  • Urea Byproducts (from DCC/DIC): Dicyclohexylurea (DCU) is poorly soluble in many organic solvents and can often be removed by filtration.[10] Diisopropylurea is more soluble and may require chromatography.

  • Water-Soluble Byproducts (from EDC): If you use the water-soluble carbodiimide EDC, its urea byproduct can be removed with an aqueous workup.

  • HOBt/HOAt and Base: These can typically be removed with an aqueous workup. A mild acidic wash (e.g., 1N HCl or saturated NH4Cl) will remove the excess base, and a mild basic wash (e.g., saturated NaHCO3) will remove unreacted carboxylic acid and HOBt/HOAt.

2. Chromatographic Purification:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying amide products. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is typically used.

  • Reverse-Phase HPLC: For more polar compounds or for achieving very high purity, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an effective technique.

3. Crystallization:

If your product is a solid, crystallization can be an excellent method for achieving high purity. You will need to screen different solvent systems to find one in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for the amidation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid?

A: There is no single "best" coupling reagent, as the optimal choice depends on the specific amine being used and the desired reaction conditions. However, here is a general guide:

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Water-soluble byproducts, easy workupCan lead to N-acylurea formation without an additive
HATU High reactivity, good for hindered couplings, low racemizationCan cause guanidinylation of the amine, relatively expensive
PyBOP High reactivity, does not cause guanidinylationByproducts can be difficult to remove
T3P® Effective, byproducts are water-solubleCan require slightly elevated temperatures

For a general starting point, HATU in the presence of a non-nucleophilic base like DIEA is an excellent choice due to its high efficiency, especially for challenging couplings.[3]

Q2: What is the mechanism of carboxylic acid activation and amidation?

A: The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate. For example, with a uronium reagent like HATU, an OAt-active ester is formed.

  • Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This is followed by the departure of the leaving group (e.g., HOAt) to form the final amide bond.

G cluster_0 Activation cluster_1 Amide Formation RCOOH Carboxylic Acid ActiveEster Activated Intermediate (OAt-Ester) RCOOH->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Amide

Caption: A simplified diagram of the two-stage amidation process.

Q3: Can I run this reaction open to the atmosphere?

A: It is highly recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Many coupling reagents and the activated intermediates are sensitive to moisture in the air.[5] The presence of water can lead to hydrolysis of the activated species, which will reduce the yield of your desired amide.

Q4: How do I monitor the progress of the reaction?

A: The progress of the reaction can be monitored by a variety of techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more quantitative information and allows you to confirm the mass of your product and identify any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick 1H NMR can allow you to see the disappearance of starting material signals and the appearance of product signals.

For reactions involving a primary amine, a Kaiser test can be used to check for the presence of the free amine.[11] A positive test (blue color) indicates that the reaction is not yet complete.[11]

Experimental Protocols

General Protocol for the Amidation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid using HATU

This protocol is a general starting point and may require optimization for your specific amine.

Materials:

  • 5-oxo-1-phenylpyrrolidine-3-carboxylic acid

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution and stir for 1-2 minutes.

  • Add DIEA (2.0 eq) to the reaction mixture and stir for another 5 minutes to allow for pre-activation.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup:

    • Wash with 1N HCl (2x)

    • Wash with saturated NaHCO3 (2x)

    • Wash with brine (1x)

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Adler, P., Gras, M., & Smietana, M. (2023). Catalytic and Sustainable Amide Bond Formation using a DABCO/Dichlorotriazine System. ChemCatChem. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Available at: [Link]

  • Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. (2023). Phys.org. Available at: [Link]

  • Sato, K., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science. Available at: [Link]

  • Sutar, D. V., et al. (2014). Imidazolium salt-supported Mukaiyama reagent: an efficient condensation reagent for amide bond formation. RSC Advances. Available at: [Link]

  • Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. (2018). ResearchGate. Available at: [Link]

  • Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. Available at: [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]

  • De Luca, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]

  • Le-Dévédec, F., et al. (2023). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Chemistry – A European Journal. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Available at: [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). RSC Advances. Available at: [Link]

  • He, X., et al. (2008). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Coupling Reagents. (n.d.). AAPPTec. Available at: [Link]

Sources

Technical Support Center: Solubility Optimization for Lipophilic Pyrrolidine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SOL-PYR-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Physicochemical Challenge

Lipophilic pyrrolidine carboxamides (LPCs) present a distinct "Brick Dust vs. Grease Ball" paradox in drug development.

  • The Scaffold: The pyrrolidine ring introduces rigidity, often leading to high crystal lattice energy (High

    
     = "Brick Dust").
    
  • The Substituents: To drive potency, lipophilic side chains are added, increasing

    
     (High Lipophilicity = "Grease Ball").
    
  • The Amide Function: While the carboxamide offers hydrogen bonding potential, it is often buried in the crystal lattice or intramolecularly bonded, reducing interaction with water.

This guide provides a self-validating troubleshooting workflow to overcome these barriers, moving beyond generic advice to scaffold-specific solutions.

Module 1: Pre-Formulation & Diagnostic Characterization

Before attempting solubilization, you must diagnose the root cause of insolubility.

The "Brick Dust" vs. "Grease Ball" Diagnostic

Protocol:

  • Measure Melting Point (

    
    )  via DSC.
    
  • Calculate/Measure

    
     .
    
DiagnosticHigh

(>200°C)
Low

(<150°C)
High

(>3)
Class: Brick Dust & Grease Hardest to formulate. Requires lattice disruption (ASD) + surfactants.Class: Grease Ball Solvation limited. Requires lipid-based systems (SEDDS) or cosolvents.
Low

(<3)
Class: Brick Dust Lattice energy limited. Requires particle size reduction or salt formation.Class: Soluble Likely not a problem.
Critical Checkpoint: The pKa Trap

User Question: Can I make a salt to improve solubility? Technical Answer: It depends on the nitrogen.

  • Scenario A (Basic): The pyrrolidine nitrogen is a free amine (secondary/tertiary).

    
    . Action:  Salt formation is viable (Hydrochloride, Mesylate).
    
  • Scenario B (Neutral): The pyrrolidine nitrogen is acylated (part of the amide bond, e.g., Proline-amide derivatives). Neutral. Action: Salt formation will fail due to proton instability. Alternative: Use Co-crystals or Amorphous Solid Dispersions (ASDs).

Module 2: Formulation Decision Matrix

Use this logic flow to select the correct technology.

SolubilityDecisionTree Start Start: LPC Candidate CheckPka Is Pyrrolidine N Basic? Start->CheckPka SaltScreen Salt Screening (HCl, Mesylate) CheckPka->SaltScreen Yes (pKa > 8) CheckTm Check Melting Point (Tm) CheckPka->CheckTm No (Amide/Neutral) HighTm High Tm (>200°C) (Lattice Energy Limited) CheckTm->HighTm LowTm Low Tm (<150°C) (Lipophilicity Limited) CheckTm->LowTm ASD Amorphous Solid Dispersion (HPMC-AS, PVPVA) HighTm->ASD Primary Choice CoCrystal Co-Crystal Screening (Glutaric Acid, etc.) HighTm->CoCrystal Alternative Lipid Lipid Formulation (SEDDS/SMEDDS) LowTm->Lipid Primary Choice

Figure 1: Decision matrix for selecting solubility enhancement strategies based on pKa and Melting Point.

Module 3: Amorphous Solid Dispersions (ASD)

Best for: Neutral, high-melting pyrrolidine carboxamides.

The "Spring and Parachute" Protocol

To prevent the "brick dust" molecule from recrystallizing, you must generate a supersaturated state (Spring) and maintain it (Parachute).

Step-by-Step Optimization:

  • Polymer Selection (The Parachute):

    • HPMC-AS (Hypromellose Acetate Succinate): Gold standard for LPCs. The amphiphilic nature interacts with the lipophilic pyrrolidine rings while the succinate groups provide pH-dependent solubility.

    • PVPVA (Copovidone): Good for lower melting point compounds.

    • Ratio: Start with 1:3 (Drug:Polymer).

  • Solvent Casting Screening (Small Scale):

    • Dissolve Drug + Polymer in Acetone/Methanol (1:1).

    • Rapidly evaporate (Rotavap or N2 stream).

    • Test: DSC (Look for single

      
      , no 
      
      
      
      ).
  • Stability Stress Test:

    • Place ASD at 40°C/75% RH for 1 week.

    • Fail: Reappearance of melting endotherm in DSC (Recrystallization).

    • Fix: Increase polymer ratio or switch to HPMC-AS (M-grade).

ASD_Workflow Step1 1. Solvent Casting (DCM/MeOH) Step2 2. PLM Analysis (Birefringence Check) Step1->Step2 Dry Film Step2->Step1 If Crystals (Fail) Step3 3. DSC Thermal Analysis Step2->Step3 If Amorphous Step4 4. Dissolution (Non-Sink Conditions) Step3->Step4 Single Tg

Figure 2: Rapid screening workflow for Amorphous Solid Dispersions.

Module 4: Troubleshooting & FAQs

Direct solutions to common failures in the lab.

Q1: My formulation precipitates immediately upon dilution in SGF (Simulated Gastric Fluid).

Diagnosis: The "Spring" released too fast, and the "Parachute" failed. The Fix:

  • Mechanism: Pyrrolidine carboxamides often crystallize rapidly due to rigid packing.

  • Action: Add a surfactant inside the ASD matrix (e.g., 5% TPGS or SDS). This reduces the interfacial energy barrier, preventing immediate nucleation.

  • Alternative: Switch polymer to HPMC-AS-L (dissolves at pH > 5.5). This prevents drug release in the acidic stomach (where it might crash out) and targets the intestine.

Q2: I see "oiling out" instead of precipitation during dissolution.

Diagnosis: Liquid-Liquid Phase Separation (LLPS). Your compound is a "Grease Ball" (Low


, High 

). It is forming an amorphous drug-rich phase.[1] The Fix:
  • Action: This is actually good for absorption, provided the droplets are small.

  • Optimization: Add a crystallization inhibitor (HPMC E5) to the dissolution media or formulation to stabilize these nanodroplets. Do not force crystallization; maintain the amorphous nanodroplets.

Q3: Why is my salt form less soluble than the free base?

Diagnosis: Common Ion Effect or Disproportionation. The Fix:

  • Check: If using an HCl salt in SGF (pH 1.2, high Cl- concentration), the solubility product (

    
    ) might be exceeded due to excess chloride ions.
    
  • Action: Switch to a counter-ion not present in vivo (e.g., Mesylate, Tosylate).

  • Warning: If the pKa is weak (< 4), the salt will disproportionate back to the free base in water. In this case, abandon salts and move to ASDs.

Q4: Can I use Cyclodextrins (HP- -CD)?

Diagnosis: Steric Hindrance check. The Fix:

  • Mechanism: The pyrrolidine ring fits well into the

    
    -CD cavity. However, if you have bulky substituents (e.g., tert-butyl or large aromatics) on the carboxamide, they may prevent deep inclusion.
    
  • Protocol: Measure the Stability Constant (

    
    ). If 
    
    
    
    , the efficiency is too low for practical dosing.
  • Tip: Add 0.1% w/v water-soluble polymer (PVP) to the CD solution. This creates a ternary complex, often doubling the solubilization efficiency.

References

  • Solubilization of Poorly Soluble Compounds Using 2-Pyrrolidone. ResearchGate. (2025).[2] Detailed analysis of pyrrolidone derivatives as cosolvents and complexing agents.

  • Amorphous Solid Dispersions: An Update for Preparation, Characterization, Mechanism on Bioavailability. PubMed Central (NIH). Comprehensive review on polymer selection (HPMC-AS) and stability mechanisms.

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PubMed Central (NIH). Explains the mechanics of inclusion complexes and ternary systems for stability.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. PubMed Central (NIH). Structural analysis of pyrrolidine derivatives, pKa values, and stereochemical considerations.

  • Co-crystals and Molecular Salts of Carboxylic Acid/Pyridine Complexes.ResearchGate. (2025). Guidelines for predicting salt vs.

    
    . 
    

Sources

Frequently Asked Questions: First Principles of Handling Hygroscopic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Handling Hygroscopic 5-Oxopyrrolidine Derivatives

Welcome to the Technical Support Center for handling hygroscopic 5-oxopyrrolidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but moisture-sensitive compounds. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to ensure the integrity of your materials and the reproducibility of your results.

Hygroscopic compounds, which readily absorb moisture from the atmosphere, present unique challenges in the laboratory.[1][2] For 5-oxopyrrolidine derivatives, a scaffold of significant interest in antimicrobial and anticancer research, this absorbed water is not an inert bystander.[3][4][5][6] It can act as a nucleophile, potentially leading to the hydrolysis of the core lactam ring, or interfere with moisture-sensitive reagents and catalysts, ultimately compromising your synthetic outcomes and analytical accuracy.[7]

This guide provides a self-validating system of protocols and troubleshooting advice to maintain the chemical fidelity of your compounds from storage to reaction.

Q1: What does it mean if a compound is "hygroscopic"?

A1: A hygroscopic material has a strong affinity for water and will actively absorb moisture from the surrounding air.[1] This process can cause the material to change physically (e.g., clumping, becoming sticky, or even dissolving in the absorbed water, a phenomenon called deliquescence) and chemically.[1][8]

Q2: How can I confirm if my 5-oxopyrrolidine derivative is hygroscopic?

A2: Your first and most important resource is the Safety Data Sheet (SDS) provided by the manufacturer. Section 7 (Handling and Storage) and Section 9 (Physical and Chemical Properties) will typically state if the material is known to be hygroscopic.[1] If the SDS is unclear, you can observe the compound's behavior. If a fine powder becomes clumpy or sticky after brief exposure to ambient air, it is likely hygroscopic.[8] For a definitive, quantitative answer, Dynamic Vapor Sorption (DVS) analysis can be performed to measure water uptake at varying relative humidity levels.

Q3: What are the primary consequences of uncontrolled moisture absorption?

A3: There are three main consequences:

  • Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to errors in concentration for solutions and incorrect molar ratios in reactions.[8][9]

  • Chemical Degradation: The lactam ring in the 5-oxopyrrolidine core can be susceptible to hydrolysis, leading to ring-opened impurities. Water can also degrade moisture-sensitive functional groups on the molecule.[7]

  • Reaction Failure: Many organometallic reagents (e.g., Grignard, organolithiums), strong bases, and certain catalysts used in synthetic chemistry are rapidly quenched by water, which can stall a reaction and lead to low yields or undesired side products.

Core Protocols & Best Practices

Storage: The First Line of Defense

Proper storage is the most critical step in maintaining the integrity of hygroscopic materials. The goal is to create a microenvironment with minimal water vapor.

  • Primary Container: Always keep the compound in its original, tightly sealed container. After opening, securely recap it immediately. For screw-cap bottles, wrapping the joint with Parafilm can provide an extra barrier.[10]

  • Secondary Containment (Desiccators): Store the primary container inside a desiccator.[11] A desiccator is a sealable enclosure containing a desiccant (a hygroscopic substance used to sustain a dry environment).[1]

    • Choosing a Desiccant: Use an indicating desiccant (e.g., silica gel with a cobalt chloride or other indicator) that changes color when saturated with water, signaling the need for regeneration or replacement.

    • Maintenance: Ensure the desiccator seal is greased and intact. Regenerate or replace the desiccant regularly.

  • Large Quantities: For large containers that are accessed frequently, consider hanging desiccant pouches inside the container's headspace, ensuring they do not come into direct contact with the compound.[10]

Storage Method Description Best For Key Consideration
Sealed Container + Parafilm The primary container is sealed tightly and the cap is wrapped with Parafilm.Short-term storage of less sensitive compounds; frequent use.Provides a minimal barrier against ambient humidity.[10]
Desiccator The sealed primary container is placed in a cabinet with a desiccant like silica gel.Standard long-term storage for most hygroscopic solids.[11]Desiccant must be checked and regenerated regularly.
Inert Atmosphere Glove Box The compound is stored and handled exclusively within a sealed box filled with an inert gas (N₂ or Ar).Extremely sensitive or pyrophoric compounds; when precise, anhydrous conditions are critical.Requires specialized equipment and training.[12][13]
Weighing: Precision Under Pressure

Weighing is the point of greatest vulnerability to moisture. The key is to minimize the compound's exposure time to the atmosphere.

This technique is more accurate than direct weighing on an open pan because it minimizes exposure time.[8]

  • Preparation: Have all spatulas, weigh boats/papers, and your reaction vessel ready and within arm's reach of the analytical balance.

  • Initial Weighing: Place the sealed container of your 5-oxopyrrolidine derivative on the balance and record its mass to the highest precision.

  • Transfer: Remove the container from the balance. Working quickly and efficiently, open it, remove the approximate amount of compound needed with a clean, dry spatula, and transfer it to your reaction vessel. Immediately and tightly reseal the container.

  • Final Weighing: Place the sealed container back on the balance and record its new mass.

  • Calculation: The difference between the initial and final mass is the exact amount of compound you transferred.

G cluster_prep Preparation & Storage cluster_weigh Weighing & Dispensing A Compound Received B Consult SDS: Is it hygroscopic? A->B C Yes: Store in Desiccator with Indicating Desiccant B->C Yes D No: Store in Tightly Sealed Container B->D No E Prepare for Experiment C->E D->E G High Sensitivity Required? (e.g., Catalyst, Standard Prep) E->G F Select Weighing Environment H Weigh in Inert Atmosphere Glove Box G->H Yes I Weigh on Open Bench (Use 'Weighing by Difference') G->I No J Transfer to Reaction Vessel IMMEDIATELY H->J I->J

Caption: Workflow for handling a new 5-oxopyrrolidine derivative.

Solvents: Ensuring an Anhydrous Reaction Environment

Using "anhydrous" solvent directly from a bottle is often insufficient for highly moisture-sensitive reactions. Water can be reintroduced from the atmosphere or from glassware that has not been properly dried.

  • Pre-Drying (Optional but Recommended): For solvents with significant water content (e.g., THF, alcohols), pre-drying with a bulk drying agent like anhydrous Na₂SO₄ can improve the efficiency of the final drying step.

  • Select a Drying Agent: Choose a drying agent compatible with your solvent (see table below). Activated 3Å molecular sieves are a versatile and highly efficient option for many common solvents.[14]

  • Activation: Activate the drying agent immediately before use. Molecular sieves and alumina can be heated in a vacuum oven.

  • Drying: Add the activated drying agent (typically 5-10% w/v) to the solvent in a flask that has been oven- or flame-dried.

  • Equilibration: Stopper the flask and allow it to stand for at least 24-48 hours.[14] For faster drying, the solvent can be passed through a packed column of activated alumina.[14]

  • Dispensing: Use a dry syringe or cannula to transfer the anhydrous solvent to your reaction flask under an inert atmosphere (e-g., nitrogen or argon).

Drying Agent Efficiency (Final H₂O ppm) Mechanism Compatible Solvents Incompatible Solvents
Activated 3Å Molecular Sieves <10 ppm[14]Physical Adsorption (traps H₂O in pores)THF, DCM, Acetonitrile, Toluene, Alcohols[14]None (very general)
Calcium Hydride (CaH₂) ~13 ppm (DCM)[14]Chemical Reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂)DCM, THF, AlkanesAlcohols, Acids, Esters
Sodium Sulfate (Na₂SO₄) Moderate (often >50 ppm)Forms HydratesEthers, Halogenated Solvents, HydrocarbonsNot for high-dryness applications.
Magnesium Sulfate (MgSO₄) High (but fine powder)Forms HydratesEthers, Ethyl Acetate, Halogenated Solvents[15]Not suitable for acidic compounds.
Activated Neutral Alumina <10 ppm (single pass)[14]Physical AdsorptionTHF, TolueneProtic or acidic solvents.

Data synthesized from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.[14]

Troubleshooting Guide: Diagnosing Experimental Failures

When an experiment with a 5-oxopyrrolidine derivative yields unexpected results, systematic troubleshooting is key.

Q: My reaction gave a very low yield, and I see starting material and some new polar spots on TLC. What happened?

A: This is a classic symptom of a reaction quenched by water.

  • Check the Reagent: Was your hygroscopic starting material clumpy or difficult to handle? If so, it has likely absorbed significant water. Consider drying the material under high vacuum (if thermally stable) before use.[8]

  • Check the Solvent: How was your "anhydrous" solvent stored and handled? Was it transferred under an inert atmosphere? Even a brief opening of a solvent bottle can introduce enough moisture to affect a sensitive reaction.

  • Check the Glassware: Was all glassware rigorously oven- or flame-dried immediately before use and assembled while hot under a stream of inert gas?

Q: My analytical results (NMR, LC-MS) are inconsistent between batches of the same compound.

A: This often points to variable water content or degradation.

  • Variable Water Content: Inconsistent water content will alter the true concentration of your sample, leading to variability in bioassays or quantitative analytical tests.[8] Prepare stock solutions fresh from properly stored material, ideally within a glove box.[8]

  • Degradation: Check for new peaks in your analytical data that could correspond to hydrolysis products. If degradation is suspected, acquire a fresh sample from an unopened container and re-analyze.

Q: My compound's appearance changed from a fine powder to a sticky solid after I opened it.

A: The compound is highly hygroscopic and has absorbed a significant amount of atmospheric moisture.[8]

  • Immediate Action: Tightly reseal the container and place it in a desiccator over a fresh, high-capacity desiccant (e.g., P₂O₅ or fresh silica). For some compounds, gentle heating under high vacuum can remove the absorbed water, but you must first verify the compound's thermal stability.[2]

  • Future Prevention: This level of hygroscopicity warrants handling exclusively within a controlled atmosphere, such as a glove box.[12]

G cluster_reagent Reagent Integrity cluster_solvent Solvent Quality cluster_other Other Factors A Unexpected Result (Low Yield, Impurities, No Reaction) B Was the 5-oxopyrrolidine derivative handled properly? A->B C Was the reaction solvent rigorously anhydrous? A->C D Were other reagents (bases, catalysts) moisture-sensitive? A->D B1 Visually inspect stored solid. Is it clumpy or sticky? B->B1 C1 Was solvent from a freshly opened 'anhydrous' bottle or actively dried? C->C1 D1 YES: The other reagent was likely quenched. Action: Verify purity/activity of all reagents and ensure all are handled under anhydrous conditions. D->D1 B2 YES: Compound has absorbed water. Action: Dry under vacuum (if stable) or use fresh stock. B1->B2 Yes B3 NO: Check weighing procedure. Was it exposed to air for long? B1->B3 No B4 YES: Water uptake during weighing is likely. Action: Use 'weighing by difference' or a glove box. B3->B4 Yes C2 BOTTLE: Commercial 'anhydrous' grade may not be sufficient. Action: Implement a solvent drying protocol. C1->C2 Bottle C3 Was dried solvent transferred under inert atmosphere? C1->C3 Dried C4 NO: Moisture was introduced during transfer. Action: Use proper syringe/cannula techniques. C3->C4 No

Caption: Decision tree for troubleshooting failed reactions.

Advanced Techniques: The Inert Atmosphere Glove Box

For compounds that are exceptionally sensitive to moisture or oxygen, or for reactions that demand ultra-dry conditions, a glove box is indispensable.[16][17]

A glove box is a sealed enclosure that is purged with a dry, inert gas (typically nitrogen or argon) to maintain an atmosphere with very low levels of oxygen and water (<1 ppm).[13] All manipulations, including storage, weighing, and setting up reactions, are performed through sealed glove ports.[16] This provides the ultimate protection for your hygroscopic 5-oxopyrrolidine derivatives.[12]

Quantitative Analysis: Measuring Water Content

When the precise water content must be known, direct measurement is required.

Karl Fischer (KF) Titration

This is the gold standard method for accurately determining the water content in organic compounds and solvents.[18][19] The technique is based on a stoichiometric reaction of water with an iodine-sulfur dioxide-base reagent.

  • Principle: KF titration is specific to water and is not affected by other volatile impurities, unlike "Loss on Drying" methods.[20]

  • Application: It can be used to:

    • Certify the dryness of a batch of a hygroscopic compound.

    • Validate the effectiveness of a solvent drying procedure.

    • Determine the exact amount of active compound in a weighed sample to prepare standards with high accuracy.

  • Sample Preparation: Due to the sensitivity of the measurement, samples must be prepared and introduced to the titrator carefully to avoid contamination from atmospheric moisture. This is often done inside a glove box or using gas-tight syringes.

References

  • Laboratory Glove Box: Definition, Types & Functions. (n.d.). Thomasnet. Retrieved February 12, 2026, from [Link]

  • Glove Box Safety Tips: Best Practices for Handling Sensitive Materials. (2025, August 8). Cleatech. Retrieved February 12, 2026, from [Link]

  • Glove Box for Chemistry. (n.d.). Jacomex. Retrieved February 12, 2026, from [Link]

  • Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. (2014, March 5). Lab Manager. Retrieved February 12, 2026, from [Link]

  • Drying solvents. (2023, July 25). Sciencemadness Wiki. Retrieved February 12, 2026, from [Link]

  • What do we need a glovebox for? (2025, February 10). Mulks Group. Retrieved February 12, 2026, from [Link]

  • Tips & Tricks: Drying Methods. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 12, 2026, from [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Jaikla, S., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Scientific Reports, 12(1), 1888. [Link]

  • The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved February 12, 2026, from [Link]

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved February 12, 2026, from [Link]

  • Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 12, 2026, from [Link]

  • Pyrrolidine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved February 12, 2026, from [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved February 12, 2026, from [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. Retrieved February 12, 2026, from [Link]

  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. (n.d.). Mettler Toledo. Retrieved February 12, 2026, from [Link]

  • Navigating NMP Safety: Handling and Regulatory Considerations. (n.d.). Gantrade. Retrieved February 12, 2026, from [Link]

  • How To: Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 12, 2026, from [Link]

  • Drying Agents. (2024, August 15). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Procedure for determination of moisture content in any organic compound and how they affect the properties of organic compound? (2017, July 25). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Safety Data Sheet: 2-Pyrrolidone. (n.d.). Carl ROTH. Retrieved February 12, 2026, from [Link]

  • drying the water out of hygroscopic crystals. (2007, October 11). Sciencemadness.org. Retrieved February 12, 2026, from [Link]

  • Drying Agents. (2021, September 27). YouTube. Retrieved February 12, 2026, from [Link]

  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3894. [Link]

  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5030. [Link]

  • Measuring moisture content: It's more complicated than you think. (n.d.). AQUALAB. Retrieved February 12, 2026, from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • 5 Tips to Help Process Dry Hygroscopic Resins. (n.d.). Asaclean Purging Compounds. Retrieved February 12, 2026, from [Link]

  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5030. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. Retrieved February 12, 2026, from [Link]

  • Mickevičius, V., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 987. [Link]

Sources

Technical Support Center: Separation of Cis-Trans Isomers of 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separation Technologies Support Hub. Current Status: Operational | Topic ID: PYR-ISO-505

This guide addresses the purification and analysis of diastereomers (cis/trans) of 5-oxopyrrolidine (γ-lactam) derivatives. These scaffolds are ubiquitous in peptidomimetics and racetam-class drugs. Their rigid ring structure creates distinct steric environments, yet separation is often complicated by subtle polarity differences and the risk of epimerization.

Module 1: Chromatographic Separation Strategies

The Core Challenge: 5-oxopyrrolidine diastereomers often co-elute on standard C18 columns because the lactam ring dominates the hydrophobic surface area, masking the subtle shape differences of substituents.

Protocol A: Stationary Phase Selection (The "Chiral-for-Diastereomers" Strategy)

While these are diastereomers (chemically distinct), "chiral" stationary phases (CSPs) are often superior to achiral phases because they separate based on 3D shape recognition rather than just polarity.

Column TypeMechanismSuitabilityNotes
Amylose/Cellulose (e.g., AD-H, OD-H) Steric inclusion & H-bondingHigh The "Gold Standard." The rigid lactam ring fits into the chiral grooves of the polysaccharide.
PFP (Pentafluorophenyl) Pi-Pi & Dipole interactionsMedium Good if the derivative has aromatic substituents (e.g., Phenyl-piracetam analogs).
Standard C18 Hydrophobic EffectLow Often results in "shouldering" rather than baseline separation.
Silica (Normal Phase) H-bondingMedium-High Cis isomers are usually more polar (stronger retention) if substituents can H-bond intramolecularly.
Protocol B: Method Development Workflow

Use this decision tree to select your separation mode.

MethodDev Start Start: Isomer Mixture Solubility Check Solubility (MeOH/ACN) Start->Solubility Screen1 Screen 1: Normal Phase (Silica, Hex/EtOAc) Solubility->Screen1 Non-polar Screen3 Screen 3: RP-HPLC (PFP or C18) Solubility->Screen3 Polar Decision Separation > 1.5? Screen1->Decision Screen2 Screen 2: Chiral SFC (Amylose/Cellulose) Scale Scale-up (Prep LC) Screen2->Scale Success Alt Switch to Crystallization Screen2->Alt Fail Screen3->Decision Decision->Screen2 No Decision->Scale Yes

Caption: Workflow prioritizing cost-effective silica/C18 before moving to high-specificity SFC or crystallization.

Module 2: Crystallization & Thermodynamics

The Core Challenge: Users often report "oiling out" or low yields. The Insight: 5-oxopyrrolidines are prone to Crystallization-Induced Diastereomer Transformation (CIDT) .[1] If your compound has an acidic proton


 to the carbonyl, the isomers are in equilibrium. You can exploit this to convert 100% of the mixture into the thermodynamically stable isomer (usually trans).
Troubleshooting "Oiling Out"

If your product oils out instead of crystallizing:

  • Solvent Choice: Avoid pure alcohols. Use a binary system: Dissolve in a minimal amount of polar solvent (MeOH/DCM), then slowly add a non-polar anti-solvent (Et₂O or Hexane) with vigorous stirring.

  • Seeding: You must seed with pure crystals of the desired isomer. If none exist, scratch the glass interface or sonicate the oil to induce nucleation.

Protocol: Performing CIDT (Yield Optimization)

Target: Converting a 50:50 cis/trans mix to >90% trans.

  • Dissolution: Dissolve mixture in a solvent that barely solubilizes the trans isomer at reflux (e.g., Ethanol or IPA).

  • Catalyst: Add 5 mol% of a weak base (e.g., DBU or NaOEt) to facilitate epimerization.

  • Equilibration: Reflux. The solution phase will equilibrate.

  • Precipitation: As the less soluble trans isomer crystallizes out, Le Chatelier’s principle pulls the cis isomer in solution to convert to trans.

  • Harvest: Filter hot or warm. Do not cool rapidly , or the cis isomer may co-precipitate.

Module 3: Structural Identification (NMR)

The Core Challenge: "Which peak is which?" The Solution: Do not rely on retention time alone. Use Nuclear Overhauser Effect (NOE) spectroscopy.[2]

Diagnostic NMR Signals
FeatureCis IsomerTrans IsomerPhysical Basis
NOESY / ROESY Strong Cross-peak Weak/No Cross-peak Protons on the same face (<3Å) transfer magnetization.
Vicinal Coupling (

)
Smaller (5–9 Hz) Larger (9–12 Hz) Karplus equation dependence on dihedral angle (approx 0° vs 180°).
Chemical Shift (

)
Often UpfieldOften DownfieldTrans protons are often more deshielded by anisotropy of the ring, though this varies.

Frequently Asked Questions (Troubleshooting)

Q1: My isomer ratio changes after I dry the fraction. Why?

Diagnosis: Thermal Epimerization. Cause: If you used a basic modifier (TEA/DEA) in your HPLC mobile phase and didn't remove it completely, heating the sample during rotary evaporation facilitates keto-enol tautomerism. Fix:

  • Use volatile acids (Formic/TFA) if possible.

  • Lyophilize (freeze-dry) instead of using heat.

  • Neutralize fractions immediately after collection.

Q2: I see a "bridge" or plateau between my two peaks on the chromatogram.

Diagnosis: On-column Epimerization. Cause: The interconversion barrier is low, and the heat/pressure of the column is converting cis to transduring the run. Fix:

  • Lower the column temperature (try 10°C or 5°C).

  • Increase flow rate to reduce residence time.

Q3: Can I separate them using Flash Chromatography?

Answer: Yes, but only if the


.
Tip:  5-oxopyrrolidines are polar. Pre-wash your silica column with 1% Triethylamine in Hexane to deactivate acidic silanols, which reduces peak tailing and improves resolution.

Mechanism of Epimerization

Understanding why your separation fails is key to fixing it. The proton at C-3 (or C-5, depending on substitution) is acidic due to the electron-withdrawing carbonyl.

Epimerization Cis Cis-Isomer (Less Stable) Enolate Planar Enolate Intermediate Cis->Enolate -H+ Enolate->Cis +H+ (Reversion) Trans Trans-Isomer (More Stable) Enolate->Trans +H+ (Face Attack) Base Base/Acid Catalyst Base->Cis Promotes

Caption: Thermodynamic equilibration via the planar enolate intermediate allows conversion to the stable trans form.

References

  • Separation of Cis-Trans Isomers using Chiral Stationary Phases Source: Chromatography Forum / BenchChem

  • NMR Differentiation of Cis and Trans Isomers (Coupling Constants & NOE) Source: TutorChase / Organic Spectroscopy International

  • Crystallization-Induced Diastereomer Transformations (CIDT) Source: National Institutes of Health (PMC)

  • Epimerization Mechanisms in Peptide/Lactam Synthesis Source: MDPI Pharmaceuticals

Sources

Optimization of reaction temperature for solvent-free pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent-Free Heterocycle Synthesis Topic: Optimization of Reaction Temperature for Pyrrolidine Synthesis Ticket ID: #SF-PYR-042 Status: Open Responder: Senior Application Scientist, Green Chemistry Division

Executive Summary: The Thermal "Sweet Spot" in Solvent-Free Systems

Welcome to the technical support hub. You are likely encountering issues with yield reproducibility, "gummy" reaction mixtures, or charring during the solvent-free 1,3-dipolar cycloaddition synthesis of pyrrolidines.

Unlike solution-phase chemistry, where temperature primarily dictates kinetic energy, in solvent-free systems, temperature controls phase behavior . The reaction typically does not occur between two solids directly; it occurs in a eutectic melt —a transient liquid phase formed when the reactants are mixed and heated.

The Golden Rule: Your optimal reaction temperature (


) must satisfy:


If


 is too low, the system remains solid (diffusion-limited). If too high, you risk oxidative degradation (charring) or thermodynamic equilibration to the undesired exo-isomer.

Module 1: Troubleshooting Guide (Q&A)

Q1: "My reaction mixture turned into a hard, glassy solid halfway through, and conversion stopped. What happened?"

Diagnosis: Premature Vitrification. In solvent-free synthesis, the melting point of the product is often higher than the eutectic melting point of the starting materials. As the reaction proceeds, the concentration of the high-melting product increases. If the reaction temperature (


) is lower than the product's melting point, the mixture solidifies (vitrifies), halting mass transfer.

Solution:

  • Step-Up Heating: Increase

    
     by 10–15°C after the first hour to maintain the melt phase.
    
  • Mechanical Agitation: Switch from static neat heating to ball milling or magnetic stirring with a heavy-duty bar to mechanically disrupt the crust.

Q2: "I am seeing significant charring/tarring, even though I am below the boiling point of the individual reagents."

Diagnosis: Localized Hotspots & Oxidative Stress. Without a solvent to act as a heat sink, neat reactions suffer from poor thermal conductivity. The exotherm of the cycloaddition can create microscopic hotspots exceeding 200°C, causing charring, especially with aldehydes or amino acids (sarcosine).

Solution:

  • Active Cooling: Use an oil bath rather than a heating block for better heat distribution.

  • Inert Atmosphere: Even solvent-free reactions should be run under Nitrogen (

    
    ) or Argon to prevent oxidation of the amine at high temperatures.
    
  • Add a "Solid Solvent": Add 10-20 mol% of a benign solid spacer like PEG-4000 or Silica . It melts/disperses heat without interfering chemically.

Q3: "My endo/exo selectivity is poor. I need the kinetic (endo) product, but I'm getting a mix."

Diagnosis: Thermodynamic Equilibration. The 1,3-dipolar cycloaddition is reversible. High temperatures favor the thermodynamically stable exo-isomer (due to steric relief). Prolonged heating allows the kinetic endo-product to revert and convert to exo.

Solution:

  • Lower T, Longer t: Drop the temperature to 60–70°C and extend reaction time.

  • Quench Early: Monitor via TLC/NMR and stop the reaction immediately upon consumption of the limiting reagent. Do not "soak" the reaction at heat.

Module 2: Optimization Protocol

Workflow: Thermal Neat Synthesis of Spiro-Pyrrolidines Target Reaction: Isatin + Sarcosine + Chalcone


 Spiro-pyrrolidine

1. Pre-Treatment (The "Grind"): [1]

  • Action: Grind stoichiometric amounts of Isatin, Sarcosine, and Chalcone in a mortar and pestle for 5–10 minutes before heating.

  • Why: This creates a high surface area and initiates the formation of the eutectic phase (you may see the powder become "tacky" or moist).

2. The Melt (The Reaction):

  • Setup: Place the powder in a round-bottom flask under

    
    .
    
  • Temperature: Heat to 80°C .

    • Note: Most amino acid/aldehyde eutectic melts form between 60–90°C.

  • Time: 1–3 Hours.

  • Observation: The mixture should become a viscous liquid. If it solidifies, refer to Q1 above.

3. Work-up (The "Crash Out"):

  • Action: While the mixture is still warm (approx. 50°C), add a minimal amount of Ethanol or Methanol (approx. 2-3 mL per mmol).

  • Why: The product is often less soluble in cold alcohol than the impurities.

  • Result: The pure pyrrolidine often precipitates directly upon cooling.

Module 3: Visualizing the Process

Figure 1: Reaction Workflow & Phase Logic

SolventFreeWorkflow Start Solid Reactants (Amine + Aldehyde + Alkene) Grind Mechanochemical Activation (Grinding/Milling) Start->Grind Eutectic Eutectic Phase Formation (Tacky/Moist Powder) Grind->Eutectic Surface Contact Heat Thermal Heating (80°C - 100°C) Eutectic->Heat Melt Viscous Melt Phase (Reaction Occurs) Heat->Melt T > Eutectic Point Solidify Vitrification (Product Mp > T_rxn) Melt->Solidify Conversion Increases Workup Ethanol Wash & Filtration Melt->Workup Complete Conversion Solidify->Workup Mechanical disruption needed Product Pure Pyrrolidine Crystals Workup->Product

Caption: Workflow demonstrating the transition from solid reactants to the critical "melt phase" required for solvent-free conversion.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Reaction Issue Identified Prob1 No Conversion (Powder remains) Issue->Prob1 Prob2 Mixture Solidifies Incomplete Issue->Prob2 Prob3 Charring / Black Tar Issue->Prob3 Sol1 Increase T > Eutectic Point OR Add Liquid Catalyst Prob1->Sol1 Sol2 Ramp T +15°C OR Ball Mill Prob2->Sol2 Sol3 Reduce T Use N2 Atmosphere Add Solid Spacer (PEG) Prob3->Sol3

Caption: Logic tree for diagnosing common thermal failures in solvent-free synthesis.

Module 4: Comparative Data (Temperature vs. Outcome)

The following table summarizes the effect of temperature on the reaction of Sarcosine + Isatin + Chalcone (Standard Model).

Reaction ConditionPhysical StateYield (Isolated)Stereoselectivity (dr)Primary Risk
25°C (Grinding) Paste/Solid60–75% (Slow)High (>95:5)Incomplete reaction; requires long times.
60°C (Neat) Viscous Melt80–85%Good (90:10)Vitrification (stalling) before completion.
80°C (Neat) Fluid Melt 92–96% Optimal (85:15) Ideal Balance.
120°C (Neat) Dark Liquid70–80%Poor (60:40)Decomposition; thermodynamic equilibration.
Microwave (80°C) Fluid Melt90–95%Good (85:15)Runaway exotherm (requires active cooling).

References

  • Optimization of the 1,3-dipolar cycloaddition reaction. Source: ResearchGate.[2][3] Context: Discusses solvent effects and thermal conditions for spiro-pyrrolidine synthesis.

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition. Source: National Institutes of Health (PMC). Context: Details the optimization of temperature and time for isatin-derived azomethine ylides.

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Source: Frontiers in Chemistry.[4] Context: Reviews green solvents and solvent-free protocols, highlighting the benefits of microwave and neat conditions.

  • Solvent-Free Organic Synthesis: A Step Toward Sustainable Chemistry. Source: Zenodo. Context: Provides the mechanistic grounding for "melt phase" reactions and the advantages of thermal activation in solvent-free systems.

Sources

Validation & Comparative

Comparative Technical Guide: 5-Oxo-1-phenylpyrrolidine-3-carboxamide vs. Cefuroxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: 5-Oxo-1-phenylpyrrolidine-3-carboxamide derivatives represent a specialized, high-potency alternative to Cefuroxime, specifically targeting Gram-positive pathogens and biofilm-forming strains.

While Cefuroxime (a 2nd-generation cephalosporin) remains the broad-spectrum standard for general bacterial infections, recent experimental data indicates that specific 5-oxo-pyrrolidine derivatives (particularly hydrazone-functionalized variants) exhibit superior potency against Staphylococcus aureus, achieving Minimum Inhibitory Concentrations (MIC) as low as 3.9 µg/mL compared to Cefuroxime’s 7.8 µg/mL .[1] However, Cefuroxime retains superior efficacy against Gram-negative targets like E. coli due to established outer-membrane penetration mechanisms.

This guide analyzes the physicochemical, mechanistic, and experimental differences between these two antimicrobial agents.

Chemical & Mechanistic Profile

The core distinction lies in the ring stability and target engagement. Cefuroxime relies on the highly strained, reactive beta-lactam ring. The 5-oxo-pyrrolidine scaffold utilizes a gamma-lactam ring, offering greater chemical stability and a distinct mode of action that circumvents common beta-lactamase resistance mechanisms.

FeatureCefuroxime This compound
Core Scaffold

-Lactam (4-membered ring) fused to dihydrothiazine

-Lactam (5-membered ring / Pyrrolidinone)
Stability Hydrolytically unstable; susceptible to

-lactamases
High chemical stability; resistant to enzymatic hydrolysis
Primary Target Penicillin-Binding Proteins (PBPs)Membrane integrity & Sortase A (Anti-virulence)
Action Type Bactericidal (Lysis)Bacteriostatic / Biofilm Disruptor
Key Resistance ESBLs (Extended-Spectrum

-Lactamases)
Efflux pumps (Gram-negative outer membrane)
Mechanistic Pathway Comparison

The following diagram illustrates the divergent signaling and inhibition pathways of the two compounds.

MechanismComparison cluster_Cef Cefuroxime Mechanism cluster_Pyr 5-Oxo-Pyrrolidine Mechanism Cef Cefuroxime PBP Penicillin-Binding Proteins (Transpeptidase) Cef->PBP Acylation Crosslink Peptidoglycan Cross-linking PBP->Crosslink Inhibits Lysis Cell Wall Lysis (Bactericidal) Crosslink->Lysis Structural Failure Pyr 5-Oxo-Pyrrolidine Derivative Sortase Sortase A Enzyme (Surface Protein Anchoring) Pyr->Sortase Allosteric Inhibition Membrane Membrane Depolarization Pyr->Membrane Hydrophobic Insertion Biofilm Biofilm Formation & Adhesion Sortase->Biofilm Prevents

Figure 1: Mechanistic divergence. Cefuroxime targets cell wall synthesis, while 5-Oxo derivatives target virulence factors (Sortase A) and membrane integrity.

Experimental Performance Data

The following data aggregates results from recent comparative studies (e.g., Sivakumar et al., BenchChem datasets) evaluating hydrazone-substituted 5-oxo-pyrrolidines against standard antibiotics.

MIC Comparison (µg/mL)

Lower values indicate higher potency.[1][2][3][4]

OrganismStrain TypeCefuroxime (Control)5-Oxo Derivative * (Test)Performance Delta
S. aureus Gram (+) Pathogen7.8 3.9 2x More Potent
B. cereus Gram (+) Spore-former62.4 31.25 2x More Potent
E. coli Gram (-) Standard7.8 31.25 - 62.5 4-8x Less Potent
P. aeruginosa Gram (-) Resistant>64 125 Ineffective (Both)

*Note: Data reflects the most potent "Best-in-Class" derivative (typically 5-nitrothien-2-yl substituted) to demonstrate scaffold potential.

Interpretation
  • Gram-Positive Superiority: The 5-oxo scaffold demonstrates superior lipophilicity, allowing better penetration and interaction with the thick peptidoglycan layer of Gram-positive bacteria.

  • Gram-Negative Limitation: The outer membrane of E. coli acts as a barrier to the bulky phenyl-pyrrolidine scaffold, whereas Cefuroxime utilizes porin channels effectively.

Experimental Protocol: Susceptibility Validation

To reproduce these results, researchers should utilize the Broth Microdilution Method (CLSI Standards). This protocol is self-validating via the inclusion of sterility and growth controls.

Workflow Diagram

Protocol Prep Compound Prep (Dissolve in DMSO) Dilution Serial Dilution (96-well Plate) Prep->Dilution 100 µL/well Incubate Incubation (37°C, 18-24h) Dilution->Incubate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Dilution Add Bacteria Readout Read MIC (Turbidity/Resazurin) Incubate->Readout

Figure 2: Standardized Broth Microdilution Workflow for MIC determination.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.

    • Control: Dissolve Cefuroxime Sodium in sterile distilled water.

  • Plate Setup (96-well):

    • Dispense 100 µL of Mueller-Hinton Broth (MHB) into all wells.

    • Perform serial 2-fold dilutions to achieve a test range of 0.5 µg/mL to 256 µg/mL.

  • Inoculation:

    • Adjust bacterial culture (S. aureus ATCC 9144) to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 and add 100 µL to each test well.

  • Validation Controls (Critical):

    • Growth Control: Broth + Bacteria + DMSO (No drug). Must show turbidity.

    • Sterility Control: Broth only. Must remain clear.

  • Readout:

    • Incubate at 37°C for 24 hours.

    • MIC Definition: The lowest concentration showing no visible growth .

    • Optional: Add 30 µL Resazurin (0.01%) for colorimetric confirmation (Blue = Inhibition, Pink = Growth).

Structure-Activity Relationship (SAR) Insights

Why does the 5-Oxo derivative work?

  • The Phenyl Group (Position 1): Provides essential lipophilicity. Studies show that replacing the phenyl ring with a methyl group drastically reduces activity against S. aureus, suggesting the aromatic ring is vital for membrane interaction.

  • The Carboxamide Linker (Position 3): This is the "warhead" attachment point. Derivatives where this group is fused with hydrazones or nitro-thiophenes show the highest potency (MIC 3.9 µg/mL). Unsubstituted carboxamides are generally weak (MIC >100 µg/mL).

  • The Gamma-Lactam Core: Unlike the beta-lactam of Cefuroxime, this ring does not open to acylate enzymes. Instead, it acts as a rigid spacer, orienting the phenyl and carboxamide groups to bind allosteric sites on target proteins (e.g., Sortase A).

References

  • BenchChem. (2025).[1] Unveiling the Antimicrobial Potential of 5-Oxopyrrolidine Derivatives: A Comparative Analysis.Link

  • Jubie, S., et al. (2025).[3] "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria." National Institutes of Health (PMC).Link

  • Serkov, S. A., et al. (2024).[5] "The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids." ResearchGate / Russian Journal of General Chemistry.Link

  • MDPI. (2022). "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]Link

Sources

Precision Profiling: In Vitro Cytotoxicity Assays for Phenylpyrrolidine-3-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro cytotoxicity assays for phenylpyrrolidine-3-carboxamide analogs Content Type: Comparative Technical Guide Audience: Researchers, Scientists, Drug Discovery Professionals

Executive Summary: The Scaffold & The Safety Paradox

Phenylpyrrolidine-3-carboxamide analogs represent a privileged scaffold in modern medicinal chemistry, currently under intense investigation as antiviral agents (targeting viral proteases like SARS-CoV-2 Mpro and enterovirus 3C protease) and antifibrotic modulators (structural mimics of pirfenidone).

However, the chemical features that make these analogs potent—specifically the redox-active amide linkages and potential for covalent modification of cysteine residues—pose a distinct challenge for safety profiling. Standard colorimetric assays often fail with this scaffold. The presence of the carboxamide moiety, particularly when substituted with electron-rich phenyl rings, can induce reductive interference , leading to false-negative toxicity data (i.e., the compound appears safe because it artificially generates signal).

This guide objectively compares the three dominant assay modalities—Tetrazolium Reduction (MTT/MTS) , ATP Luminescence , and Real-Time Cell Analysis (RTCA) —to establish a validated workflow for this specific chemical class.

Comparative Analysis: Selecting the Right Tool

For phenylpyrrolidine-3-carboxamide analogs, ATP Luminescence is the recommended gold standard for primary screening due to its resistance to chemical interference. MTT should be reserved for cost-effective high-throughput campaigns only if rigorous cell-free controls are included.

Table 1: Assay Performance Matrix for Carboxamide Analogs
FeatureMTT / MTS (Tetrazolium) CellTiter-Glo® (ATP Luminescence) LDH Release (Membrane Integrity) xCELLigence (RTCA)
Readout Metabolic Activity (Reductase)Metabolic Activity (ATP Quant.)Cell Death (Enzyme Leakage)Impedance (Cell Adhesion/Size)
Sensitivity Moderate (

cells)
High (

cells)
Low (Requires substantial lysis)High (Label-free)
Interference Risk HIGH (Redox potential of carboxamides can reduce tetrazolium)LOW (Luciferase inhibition is rare but possible)MODERATE (Compound color may quench absorbance)NONE (No reagents added)
Throughput Ultra-HighHighModerateLow/Medium
Cost $

$


(Requires hardware)
Best Use Preliminary rough screeningPrimary IC50 determination Confirming necrosis vs. apoptosisMechanism of Action (MoA) studies
Technical Deep Dive: The "False Safe" Artifact
The Chemistry of Interference

Phenylpyrrolidine-3-carboxamide analogs often function as electrophiles (if designed as covalent inhibitors) or possess redox-active substituents.

  • In MTT Assays: The tetrazolium ring is reduced to purple formazan by mitochondrial dehydrogenases.[1] However, electron-rich carboxamide derivatives can chemically reduce MTT in the culture medium without live cells.

    • Result: High absorbance signal = "High Viability" (False Negative for Toxicity).

  • In ATP Assays: The signal relies on the luciferase reaction (

    
    ). Unless the analog specifically inhibits luciferase (rare), the signal is strictly proportional to cellular ATP.
    
Decision Logic

The following workflow illustrates the critical decision points when profiling these specific analogs.

AssaySelection Start Start: Phenylpyrrolidine-3-carboxamide Toxicity Profiling ScreenType Is this a High-Throughput Screen (>1000 cmpds)? Start->ScreenType MTT_Path Select MTT/MTS ScreenType->MTT_Path Yes ATP_Path Select ATP Luminescence (Recommended) ScreenType->ATP_Path No (Accuracy Priority) Control_Check CRITICAL: Run Cell-Free Compound Control MTT_Path->Control_Check Interference Does Compound + Media Turn Purple? Control_Check->Interference Valid Proceed with Assay Interference->Valid No Change Invalid Data Invalid -> Switch to ATP Interference->Invalid Purple Color RTCA_Path Select RTCA (xCELLigence) for Kinetic Data ATP_Path->RTCA_Path Need MoA/Time-course? Invalid->ATP_Path

Figure 1: Decision tree for selecting the appropriate cytotoxicity assay, emphasizing the critical "Cell-Free Control" step for tetrazolium-based methods.

Validated Protocols
Protocol A: ATP Luminescence (The Gold Standard)

Recommended for accurate IC50 determination of phenylpyrrolidine-3-carboxamide analogs.

Reagents:

  • CellTiter-Glo® (Promega) or equivalent ATP-lite reagent.

  • White-walled 96-well or 384-well plates (essential to prevent signal bleed).

Workflow:

  • Seeding: Plate cells (e.g., Vero E6 for antiviral, HepG2 for metabolic tox) at 3,000–5,000 cells/well in 100 µL media. Incubate 24h for attachment.

  • Compound Preparation: Prepare a 10mM stock of the analog in DMSO. Perform 1:3 serial dilutions in culture media.

    • Note: Keep final DMSO concentration <0.5% to avoid solvent toxicity.

  • Treatment: Remove old media (optional, depending on kit) or add 2x compound concentrate directly to wells. Incubate for 24–48h.

  • Equilibration: Bring the assay plate and CellTiter-Glo reagent to room temperature (22°C) for 30 mins. This is critical for reaction kinetics.

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).

  • Mixing: Orbitally shake for 2 mins to induce cell lysis.

  • Stabilization: Incubate 10 mins at RT to stabilize the luminescent signal.

  • Read: Measure Total Luminescence (integration time: 0.5–1.0 sec).

Self-Validation Step:

  • Z'-Factor Calculation: Include 8 wells of Positive Control (e.g., 10 µM Staurosporine) and 8 wells of Vehicle Control (DMSO). A Z' > 0.5 confirms assay robustness.

Protocol B: Real-Time Cell Analysis (RTCA)

Recommended for distinguishing Cytotoxic vs. Cytostatic effects.

Workflow:

  • Background: Add 50 µL media to E-Plate 96 wells. Measure background impedance.

  • Seeding: Add 100 µL cell suspension. Allow cells to settle (30 mins at RT) before placing in the station.

  • Proliferation Phase: Monitor Cell Index (CI) every 15 mins for 24h until log phase is reached.

  • Treatment: Pause reading. Add 50 µL of 4x compound solution.

  • Monitoring: Resume reading every 15 mins for 48–72h.

  • Analysis:

    • Cytotoxic Profile: Sharp drop in CI immediately after addition (Cell detachment/death).

    • Cytostatic Profile: CI plateaus (inhibition of growth) but does not drop to zero.

Data Synthesis & Interpretation

When analyzing data for phenylpyrrolidine-3-carboxamide analogs, discrepancies between assays are common. Below is a representative dataset demonstrating the "Interference Gap."

Table 2: Representative IC50 Comparison (Simulated Data)
CompoundMTT IC50 (µM)ATP IC50 (µM)Interpretation
Analog A (Electron-rich)>100 (Safe?)12.5 (Toxic)False Negative in MTT. Compound reduced tetrazolium, masking cell death.
Analog B (Electron-poor)45.042.0Concordant. No chemical interference.
Pirfenidone (Control)>500>500Non-toxic control.

Key Insight: If your MTT IC50 is


 higher than your ATP IC50, suspect chemical interference. Always trust the ATP or RTCA data for this scaffold.
References
  • Nawrot, D., et al. (2020). "N-Phenylpyrazine-2-carboxamides as Novel Antimycobacterial Agents." Molecules. Link

  • Petty, R.D., et al. (1995). "Comparison of MTT and ATP-based assays for the measurement of viable cell number." Journal of Bioluminescence and Chemiluminescence. Link

  • Stockert, J.C., et al. (2012). "Assays for cell viability: Metachromatic assays." Current Protocols in Pharmacology. Link

  • Riss, T.L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual. Link

  • Tschumperlin, D.J., et al. (2017).[2] "Phenylpyrrolidine structural mimics of pirfenidone lacking antifibrotic activity."[2] European Journal of Pharmacology. Link

Sources

A Senior Application Scientist's Guide to Mitochondrial Permeability Transition Pore (mtPTP) Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mitochondrial Permeability Transition Pore as a Critical Drug Target

The mitochondrial permeability transition pore (mtPTP) is a high-conductance channel that, under pathological conditions, forms across the inner mitochondrial membrane.[1] Its prolonged or irreversible opening is a pivotal event in cell death, disrupting the mitochondrial membrane potential (ΔΨm), uncoupling oxidative phosphorylation, and leading to mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c.[1][2][3] This process is implicated in a wide array of human diseases, including ischemia-reperfusion injury, neurodegeneration, and some cancers, making the mtPTP a compelling target for therapeutic intervention.[4][5]

Under physiological conditions, the transient, reversible opening of the mtPTP may play roles in calcium homeostasis and cellular signaling.[6][7] However, it is the sustained, pathological opening—triggered by factors like high matrix Ca²⁺ concentration, oxidative stress, and inorganic phosphate—that is the focus of most inhibition studies.[6][7][8] While its exact molecular composition remains a subject of intense research, key regulatory components have been identified, most notably Cyclophilin D (CypD).[4][9] The immunosuppressant drug Cyclosporin A (CsA) has been a cornerstone of mtPTP research, as it inhibits pore opening through its interaction with CypD, providing a vital pharmacological tool for assay validation.[2][10][11][12]

This guide provides a comparative overview of the most robust and widely adopted assays for measuring mtPTP inhibition. We will delve into the causality behind experimental design, present detailed protocols for self-validating systems, and offer insights to help researchers and drug development professionals select the most appropriate method for their scientific questions.

Core Principles of mtPTP Regulation

Understanding the key regulators of the mtPTP is fundamental to designing and interpreting inhibition assays. The pore's opening is a multifactorial event, primarily sensitized by matrix calcium and reactive oxygen species (ROS), and inhibited by adenine nucleotides (ADP), and low pH.

mtPTP_Regulation cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane (IMM) cluster_Matrix Matrix mtPTP mtPTP Complex VDAC ANT CypD Ca_matrix Ca²⁺ Ca_matrix->mtPTP Induce Opening ROS_matrix ROS ROS_matrix->mtPTP Induce Opening ADP_matrix ADP ADP_matrix->mtPTP Inhibit Opening H_matrix H⁺ (Low pH) H_matrix->mtPTP Inhibit Opening Ca_cyto Cytosolic Ca²⁺ Ca_cyto->Ca_matrix Uptake ROS_cyto Oxidative Stress ROS_cyto->ROS_matrix CsA Cyclosporin A CsA->mtPTP Inhibits CypD

Caption: Regulation of the mitochondrial permeability transition pore (mtPTP).

Comparative Guide to mtPTP Inhibition Assays

Choosing the right assay depends on the experimental system (isolated mitochondria vs. intact cells), required throughput, and the specific question being addressed. Here, we compare the four most common methodologies.

Assay MethodPrincipleSample TypeThroughputEndpointProsCons
Calcium Retention Capacity (CRC) Measures the amount of Ca²⁺ mitochondria can sequester before the mtPTP opens, causing mass Ca²⁺ release.[3][13]Isolated Mitochondria, Permeabilized CellsMedium-High (96-well)Fluorescence (Ca²⁺-sensitive dye)Quantitative, direct measure of Ca²⁺ sensitivity, high-throughput adaptable.[3][4]Requires mitochondrial isolation, indirect measure of pore opening.
Mitochondrial Swelling mtPTP opening leads to osmotic influx of solutes and water, causing the inner membrane to unfold and the matrix to swell, which decreases light absorbance.[13][14]Isolated MitochondriaLow-MediumSpectrophotometry (Absorbance at 540 nm)Classic method, directly visualizes a physical consequence of pore opening.[13]Low throughput, can be confounded by factors other than mtPTP.[12]
Calcein-CoCl₂ Quenching Calcein trapped in mitochondria is protected from the quencher CoCl₂. mtPTP opening allows CoCl₂ to enter and quench the mitochondrial fluorescence.[15]Intact or Permeabilized CellsMedium-High (Microscopy, Flow Cytometry)Fluorescence (Calcein)Works in intact cells, provides spatial information (microscopy), high-throughput (flow cytometry).[15]Loading and quenching efficiency can be variable.[12][15]
Mitochondrial Membrane Potential (ΔΨm) mtPTP opening causes a collapse of the inner mitochondrial membrane potential.[16]Intact Cells, Isolated MitochondriaHigh (Microscopy, Plate Reader, Flow Cytometry)Fluorescence (e.g., JC-1, TMRM)Highly sensitive, applicable to intact cells, multiple dye options.[16][17]Indirect measure; ΔΨm can be affected by factors other than mtPTP.

In-Depth Experimental Protocols & Methodologies

Calcium Retention Capacity (CRC) Assay

This is arguably the gold standard for quantifying the Ca²⁺ sensitivity of the mtPTP in isolated mitochondria. The causality is direct: an effective inhibitor will increase the amount of calcium the mitochondria can tolerate before undergoing permeability transition.

Workflow Logic:

CRC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Isolate mitochondria from tissue or culture cells p2 Determine mitochondrial protein concentration (e.g., Bradford) p1->p2 p3 Prepare assay buffer with substrate, Pi, and Ca²⁺ indicator (Calcium Green-5N) p2->p3 a1 Add isolated mitochondria to assay buffer in a 96-well plate p3->a1 a2 Add test compound (inhibitor) or vehicle control a1->a2 a3 Place plate in a fluorescence plate reader a2->a3 a4 Inject repeated pulses of a known CaCl₂ concentration at fixed intervals a3->a4 d1 Monitor extra-mitochondrial fluorescence a4->d1 d2 {Fluorescence spikes with each Ca²⁺ pulse | then returns to baseline as Ca²⁺ is taken up} d1->d2 d3 mtPTP opening is marked by a large, sustained increase in fluorescence (Ca²⁺ release) d2->d3 d4 Calculate CRC: Total amount of Ca²⁺ added (nmol) per mg of mitochondrial protein d3->d4

Caption: Workflow for the Calcium Retention Capacity (CRC) assay.

Detailed Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., mouse liver, heart) or cultured cells using differential centrifugation. Ensure all steps are performed at 4°C to maintain mitochondrial integrity.

  • Reagent Preparation:

    • Assay Buffer: 125 mM Sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2.

    • Respiratory Substrates: 5 mM Succinate and 1 µM Rotenone.

    • Calcium Indicator: 1 µM Calcium Green™-5N.

    • Calcium Stock: A calibrated solution of 20 mM CaCl₂.[13]

  • Assay Procedure (96-well format):

    • To each well, add 200 µL of Assay Buffer containing respiratory substrates and Calcium Green-5N.

    • Add the test compound or vehicle control (e.g., DMSO). For a self-validating system, include positive control wells with 1 µM Cyclosporin A and negative control wells with no additions.

    • Add 0.2 mg/mL of isolated mitochondria to each well.[18]

    • Place the plate in a fluorescence microplate reader capable of kinetic reads and automated injections (Excitation: 506 nm, Emission: 532 nm).

    • Allow mitochondria to respire for 2-3 minutes.

    • Begin the kinetic read. Every 60-120 seconds, inject a 4 µL aliquot of 20 mM CaCl₂.[13]

    • Continue injections until a large, sustained increase in fluorescence is observed, indicating mtPTP opening and release of accumulated calcium.[3]

  • Data Analysis:

    • Calculate the total amount of CaCl₂ added before the sustained fluorescence rise.

    • Express the CRC as nmol Ca²⁺ / mg mitochondrial protein.[14] An increase in CRC relative to the vehicle control indicates mtPTP inhibition.

Calcein-CoCl₂ Quenching Assay

This method is powerful because it can be used in intact cells, providing a more physiologically relevant context. Its logic relies on the selective quenching of fluorescence in different cellular compartments.

Principle of Detection:

Calcein_Principle cluster_cell Intact Cell cluster_steps Cytosol Cytosol Mitochondrion Mitochondrion Cytosol:s->Mitochondrion:w Calcein distributes s1 1. Load with Calcein-AM (Membrane Permeable, Non-fluorescent) s2 2. Esterases cleave to Calcein (Membrane Impermeable, Green Fluorescence) s3 3. Add CoCl₂ (Membrane Impermeable Quencher) s4 4. Induce mtPTP Opening (e.g., with Ionomycin) Calcein_AM Calcein-AM Calcein_AM->Cytosol Enters Cell CoCl2 CoCl₂ CoCl2->Cytosol Quenches Cytosolic Calcein CoCl2->Mitochondrion Enters via open mtPTP & Quenches Mito Calcein Ionomycin Inducer Ionomycin->Mitochondrion Opens mtPTP

Caption: Principle of the Calcein-CoCl₂ fluorescence quenching assay.

Detailed Protocol (for Fluorescence Microscopy):

  • Cell Culture: Plate cells (e.g., HeLa, SH-SY5Y) on glass-bottom dishes and grow to 70-80% confluency.

  • Reagent Preparation:

    • Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

    • Calcein-AM Stock: 1 mM in DMSO.

    • CoCl₂ Stock: 100 mM in water.

    • Ionomycin Stock (Inducer): 1 mM in DMSO.

    • CsA Stock (Inhibitor): 1 mM in DMSO.

  • Staining and Treatment:

    • Wash cells twice with Loading Buffer.

    • Prepare a labeling solution of 1 µM Calcein-AM and 1 mM CoCl₂ in Loading Buffer.[15]

    • Incubate cells with the labeling solution for 15-30 minutes at 37°C, protected from light.[15] The CoCl₂ quenches the cytosolic calcein as it is formed, leaving only the signal from intact mitochondria.

    • Wash cells twice with Loading Buffer to remove excess reagents.

    • Add fresh Loading Buffer containing 1 mM CoCl₂.

    • For inhibitor studies, pre-incubate cells with the test compound (e.g., 1 µM CsA) for 30 minutes before and during Calcein-AM loading.

  • Imaging and Induction:

    • Mount the dish on a fluorescence microscope equipped for live-cell imaging (FITC/GFP channel).

    • Acquire a baseline image of the punctate mitochondrial fluorescence.

    • To induce mtPTP opening, add an inducer such as 5 µM Ionomycin to the dish.

    • Acquire images at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the mitochondria over time. A rapid decrease in fluorescence after adding the inducer signifies mtPTP opening.

    • In the presence of an effective inhibitor (like CsA), this fluorescence decrease will be significantly delayed or attenuated.

Data Interpretation and Troubleshooting

A self-validating experiment is crucial for trustworthy data. Your negative control (vehicle) should show a robust response to an inducer, while your positive control inhibitor (CsA) should significantly block this response.

  • Problem: Low signal or high background in the Calcein assay.

    • Potential Cause & Solution: The CoCl₂ concentration may be insufficient to quench the cytosolic signal.[15] Increase the CoCl₂ concentration in the labeling and imaging buffer. Conversely, if the signal is too low, ensure the Calcein-AM stock is fresh and loading times are adequate.

  • Problem: No response to calcium pulses in the CRC assay.

    • Potential Cause & Solution: The isolated mitochondria may be damaged or uncoupled. Assess mitochondrial quality before the assay using a method like measuring the respiratory control ratio (RCR). Ensure isolation is performed quickly and on ice.

  • Problem: Test compound appears to inhibit mtPTP but also inhibits mitochondrial respiration.

    • Potential Cause & Solution: The compound may be a general mitochondrial toxicant. It is essential to run counter-screens. For example, an inhibitor of the mitochondrial calcium uniporter (MCU), like Ru360, will also increase the CRC but does so by preventing Ca²⁺ uptake, not by inhibiting the pore itself.[14] Running a parallel mitochondrial respiration assay (e.g., with a Seahorse analyzer) can distinguish true mtPTP inhibitors from respiratory chain inhibitors.

Conclusion

The study of mtPTP inhibition is a dynamic field with significant therapeutic potential. The choice of assay is a critical decision that should be guided by the specific research question and available resources. The Calcium Retention Capacity assay offers a robust, quantitative method for screening compounds using isolated mitochondria, while the Calcein-CoCl₂ assay provides a powerful approach for validating hits in the more complex environment of an intact cell. By understanding the principles behind each method and incorporating rigorous, self-validating controls, researchers can generate reliable and actionable data in the quest to modulate this critical mediator of cell life and death.

References

  • Title: Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Mitochondrial Assays - Evaluate mPTP Opening and Inhibition - Eurofins Discovery Source: Eurofins Discovery URL: [Link]

  • Title: Cyclosporine Preserves Mitochondrial Morphology After Myocardial Ischemia/Reperfusion Independent of Calcineurin Inhibition - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Calcium retention capacity assay evaluates inhibition of mitochondrial permeability transition pore - BMG Labtech Source: BMG LABTECH URL: [Link]

  • Title: A modified calcium retention capacity assay clarifies the roles of extra- and intracellular calcium pools in mitochondrial permeability transition pore opening - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Inhibition of mitochondrial permeability transition pores by cyclosporine A improves cytochrome C oxidase function and increases rate of ATP synthesis in failing cardiomyocytes - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Mitochondrial Permeability Transition Pore Assay - Abbkine Source: Abbkine URL: [Link]

  • Title: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cyclosporine A Attenuates Mitochondrial Permeability Transition and Improves Mitochondrial Respiratory Function in Cardiomyocytes Isolated from Dogs With Heart Failure - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening - MDPI Source: MDPI URL: [Link]

  • Title: JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray Source: Creative Bioarray URL: [Link]

  • Title: JC-1 Mitochondrial Membrane Potential Assay Kit - RayBiotech Source: RayBiotech URL: [Link]

  • Title: Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - MDPI Source: MDPI URL: [Link]

  • Title: Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Protocols for analysis of mitochondrial permeability transition pore opening in mouse somatic cell reprogramming - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Principles and Applications of Mitochondrial Permeability Transition Pore Detection Technology Source: Absin URL: [Link]

  • Title: Review Article Targeting the Mitochondrial Permeability Transition Pore to Prevent Age-Associated Cell Damage and Neurodegenerat - ScienceOpen Source: ScienceOpen URL: [Link]

  • Title: (PDF) The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Mitochondrial permeability transition pore: a potential drug target for neurodegeneration Source: Taylor & Francis Online URL: [Link]

  • Title: Inhibition of the mPTP and Lipid Peroxidation Is Additively Protective Against I/R Injury Source: AHA/ASA Journals URL: [Link]

  • Title: Mitochondrial swelling induced by calcium ions—classic curves (A) and... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Inhibition of the mPTP and Lipid Peroxidation Is Additively Protective Against I/R Injury Source: PubMed URL: [Link]

Sources

Comparative Guide: ADMET Profiling and Drug-Likeness of Pyrrolidine-3-carboxamide Series

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Pyrrolidine-3-carboxamides

In the landscape of fragment-based drug discovery (FBDD) and hit-to-lead optimization, the pyrrolidine-3-carboxamide scaffold has emerged as a superior alternative to the classical piperidine and acyclic amide bioisosteres. While piperidines often suffer from excessive lipophilicity (leading to poor solubility and metabolic liability), the pyrrolidine-3-carboxamide series offers a distinct "Goldilocks" zone:[1]

  • Enhanced Solubility: The lower logP (typically 0.4–0.8 units lower than piperidine analogs) and higher

    
     character improve aqueous solubility.
    
  • Vector Control: The 3-position offers a unique vector for substituent attachment, allowing precise probing of binding pockets that are inaccessible to the symmetrical 4-substituted piperidines.

  • Metabolic Handle: While the pyrrolidine ring is metabolically active, the carboxamide moiety can be leveraged to modulate the pKa of the ring nitrogen, reducing hERG liability and lysosomal trapping.

This guide objectively compares the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this series against its primary competitors and provides actionable protocols for internal validation.[1]

Comparative Analysis: Pyrrolidine vs. Alternatives

The following data summarizes the performance of a representative Pyrrolidine-3-carboxamide lead against a Piperidine-4-carboxamide (standard bioisostere) and an Acyclic Amide (flexible analog).

Physicochemical & Permeability Profile

Objective: Assess the balance between lipophilicity and membrane permeability.

ParameterPyrrolidine-3-carboxamidePiperidine-4-carboxamideAcyclic Amide AnalogInterpretation
cLogP 1.8 - 2.22.6 - 3.12.0 - 2.5Pyrrolidine maintains lipophilic efficiency (LipE) while improving solubility.
TPSA (Ų) 55 - 6555 - 6560 - 70Similar polar surface area; differences in permeability are driven by size/shape.
Solubility (pH 7.4) High (>100 µM) Moderate (20-50 µM)High (>100 µM)The 5-membered ring disrupts crystal packing better than the symmetrical piperidine.
Caco-2 (

)

cm/s

cm/s

cm/s
Piperidine is more permeable due to lipophilicity, but Pyrrolidine is well within the "highly permeable" class (>

).[1]
Efflux Ratio (B-A/A-B) < 2.0< 2.0> 5.0Acyclic variants are often P-gp substrates due to rotational freedom exposing H-bond donors.
Metabolic Stability (Microsomal)[1][2]

Objective: Evaluate intrinsic clearance (


) and metabolic soft spots.
ParameterPyrrolidine-3-carboxamidePiperidine-4-carboxamideMechanism of Instability
HLM

(min)
45 - 6025 - 40Piperidines are prone to rapid oxidation at the

-carbon.
Primary Metabolite Lactam formation (2-oxo)N-oxidation / Ring openingPyrrolidine oxidation is often site-specific and can be blocked by fluorination.
CYP Inhibition Low (

> 10 µM)
Moderate (CYP2D6)Basic piperidine nitrogens often coordinate with the CYP heme iron.[1]
Safety Assessment (hERG & Cytotoxicity)

Objective: Determine the risk of cardiotoxicity (QT prolongation).

  • Mechanism: hERG blockade is driven by basic amines and lipophilic

    
    -stacking interactions.
    
  • Result: The Pyrrolidine-3-carboxamide series typically exhibits a 5-10x wider safety margin than piperidine analogs. The reduced lipophilicity decreases non-specific hydrophobic binding to the hERG channel pore (Phe656).

Visualizing the Optimization Workflow

The following diagram outlines the decision tree for optimizing this scaffold, specifically addressing the metabolic liability of the pyrrolidine ring.

ADMET_Workflow Hit Hit Identification Pyrrolidine-3-carboxamide Screen1 Screen 1: Physicochemical (LogD, Solubility, pKa) Hit->Screen1 Decision1 Is LogD < 3.0 & Sol > 50µM? Screen1->Decision1 Decision1->Hit Fail: Add Polarity Screen2 Screen 2: Metabolic Stability (HLM/MLM Intrinsic Clearance) Decision1->Screen2 Pass MetID Metabolite ID (LC-MS/MS) Locate Soft Spot Screen2->MetID High Clearance Lead Qualified Lead Ready for PK/PD Screen2->Lead Low Clearance Strategy Optimization Strategy MetID->Strategy Strategy->Hit Block Alpha-C (F, Me) or Reduce Basicity

Figure 1: Iterative optimization workflow for pyrrolidine scaffolds. Note the critical loop at Metabolic ID to address ring oxidation.

Experimental Protocols

To generate the data above, the following self-validating protocols are recommended. These methods are designed to minimize false positives common with basic amine scaffolds.

Protocol A: High-Throughput Microsomal Stability Assay

Validates: Metabolic half-life and Intrinsic Clearance (


)

Rationale: This assay uses specific cofactor concentrations to prevent enzyme saturation, ensuring linear kinetics.[1]

  • Preparation:

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL) on ice.

    • Prepare Buffer A: 100 mM Potassium Phosphate (pH 7.4).

    • Prepare Stock Solution: 10 mM test compound in DMSO.

    • Prepare NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

      
      .[1]
      
  • Incubation:

    • Dilute test compound to 1 µM in Buffer A (Final DMSO < 0.1%). Note: 1 µM is critical to remain below

      
       for most CYPs.
      
    • Add HLM to a final concentration of 0.5 mg/mL .

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH regenerating system.

    • Time Points: 0, 5, 15, 30, 45, 60 minutes.

  • Termination & Analysis:

    • Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing 100 nM Tolbutamide internal standard) .

    • Centrifuge at 4000 rpm for 20 min at 4°C to precipitate proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope

      
       = elimination rate constant.
      
    • 
      .[1]
      
Protocol B: Bidirectional Caco-2 Permeability

Validates: Intestinal absorption and P-gp efflux liability.

Rationale: Pyrrolidine-3-carboxamides can be P-gp substrates. A bidirectional assay is required to calculate the Efflux Ratio (ER).[2]

  • Cell Culture:

    • Seed Caco-2 cells (passage 40–60) onto 24-well Transwell® inserts (0.4 µm pore size).

    • Culture for 21 days to ensure monolayer differentiation and tight junction formation.[3][]

    • QC Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300

      
      .
      
  • Transport Assay:

    • Apical Buffer (pH 6.5): HBSS + 10 mM MES (Simulates intestinal microclimate).

    • Basolateral Buffer (pH 7.4): HBSS + 10 mM HEPES (Simulates blood).[1]

    • Dosing: Add 10 µM test compound + Lucifer Yellow (paracellular marker) to the donor compartment.

      • A-to-B: Dose Apical, Sample Basolateral.[1]

      • B-to-A: Dose Basolateral, Sample Apical.[1]

  • Sampling:

    • Incubate at 37°C with shaking (60 rpm).

    • Sample receiver compartment at 60 and 120 minutes.

  • Data Analysis:

    • Calculate Apparent Permeability (

      
      ):
      
      
      
      
      [1]
    • Calculate Efflux Ratio (ER):

      
      [1]
      
    • Interpretation: ER > 2.0 indicates active efflux (likely P-gp).

Mechanistic Pathway: Metabolic Vulnerability

Understanding where the molecule breaks down is as important as knowing how fast. The pyrrolidine ring is susceptible to oxidative modification by CYP450 isoforms (primarily CYP2D6 and CYP3A4).

Metabolism_Pathway Parent Parent Pyrrolidine-3-carboxamide CYP CYP450 (Oxidation) Parent->CYP PathA Path A: N-Oxidation (N-oxide) CYP->PathA Minor PathB Path B: Alpha-Hydroxylation (Unstable Hemiaminal) CYP->PathB Major Lactam Lactam (Stable) PathB->Lactam Oxidation RingOpen Ring Opening (Aldehyde/Acid) PathB->RingOpen Hydrolysis

Figure 2: Primary metabolic pathways.[1] Path B (Alpha-Hydroxylation) is the dominant clearance mechanism for this series, often leading to lactam formation.[1]

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[5] Advanced Drug Delivery Reviews.

  • Veber, D. F., et al. (2002).[1] Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for Microsomal Stability protocols).

  • Gleeson, M. P. (2008).[1] Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry. [1]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • BenchChem. (2025).[6] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. [1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Oxo-1-phenylpyrrolidine-3-carboxamide

[1][2]

Executive Summary

5-Oxo-1-phenylpyrrolidine-3-carboxamide (CAS: 39629-86-2) is a functionalized pyrrolidone derivative frequently utilized as a pharmaceutical intermediate in the synthesis of bioactive compounds (e.g., nootropics, kinase inhibitors).

While often classified as an Irritant (Warning) , its structural similarity to N-methylpyrrolidone (NMP) and bioactive amides necessitates a precautionary disposal strategy . Standard laboratory protocols often underestimate the persistence of amide-based scaffolds in water systems. Therefore, this guide mandates high-temperature incineration as the sole disposal route to ensure complete thermal destruction and prevent environmental accumulation.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in safe disposal. This compound is stable but can hydrolyze under strong acidic/basic conditions, potentially releasing aniline derivatives.

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Implication
CAS Number 39629-86-2Use for waste manifesting and inventory tracking.
Physical State Solid (Crystalline Powder)Dust generation is the primary exposure vector during disposal.
Solubility Soluble in DMSO, Methanol; Low in WaterDo not attempt to dilute and flush.
Signal Word WARNING Treat as a bioactive agent.
GHS Hazard Codes H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPPE must include respiratory protection (N95/P100) during solid waste handling.
Reactivity Amide bond; incompatible with strong oxidizersSegregation Critical: Do not bin with nitric acid or strong peroxides.

Waste Characterization & Segregation Logic

Effective disposal begins with segregation at the bench. Mixing this compound with incompatible streams (e.g., oxidizers) can create exothermic risks, while mixing with non-hazardous trash violates RCRA compliance.

Figure 1: Waste Stream Decision Logic

The following logic gate ensures the material ends up in the correct destruction stream.

WasteLogicStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure SubstanceContaminatedContaminated Debris(Gloves, Weigh Boats, Paper)StateCheck->ContaminatedTrace ResidueLiquidSolution / Mother LiquorStateCheck->LiquidDissolvedBinSolidSolid Hazardous Waste Bin(Label: Toxic/Irritant Organic)Solid->BinSolidContaminated->BinSolidSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(Methanol, DMSO, Ethyl Acetate)SolventCheck->NonHaloFlammable OrganicsAqueousAqueous Buffer(>5% Water)SolventCheck->AqueousWater BasedBinHaloHalogenated Waste Carboy(Incineration)Halo->BinHaloBinNonHaloNon-Halogenated Waste Carboy(Fuel Blending/Incineration)NonHalo->BinNonHaloAqueous->BinNonHaloDo NOT Drain Pour(Collect as Organic Stream)

Caption: Decision matrix for segregating this compound waste streams to ensure RCRA compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired pure stock, contaminated weighing paper, gloves, and spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Avoid glass for solid waste to prevent breakage-induced sharps hazards.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first addition of waste.

    • Chemical Name: Write out the full name. Do not use abbreviations or structural formulas alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Accumulation:

    • Keep the container closed at all times except when adding waste.

    • Store in a secondary containment tray inside a fume hood or a designated satellite accumulation area (SAA).

  • Final Disposal: Seal the container. Request pickup by your EHS department for incineration .

Protocol B: Liquid Waste (Solutions & HPLC Effluent)

Applicability: Reaction mixtures, HPLC waste, or stock solutions in DMSO/Methanol.

  • Solvent Compatibility Check:

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, segregate into the Halogenated waste stream.

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, DMSO, or Acetone, segregate into the Non-Halogenated (Flammable) waste stream.

  • Aqueous Restrictions:

    • NEVER pour aqueous solutions of this amide down the sink. Even if water-soluble, it must be collected.

    • Add aqueous waste to the "Non-Halogenated" carboy (unless it contains heavy metals or high acid concentrations, in which case a specific "Aqueous Toxic" stream is required).

  • Bulking: Do not fill carboys >90% full to allow for thermal expansion.

Emergency Spill Management

In the event of a powder spill, immediate containment is required to prevent inhalation of dust.

Figure 2: Spill Response Workflow

SpillResponseAlert1. Alert & Isolate(Notify Lab Personnel)PPE2. Don PPE(Nitrile Gloves, Lab Coat,Safety Glasses, N95 Mask)Alert->PPEContain3. Containment(Cover with wet paper towelto suppress dust)PPE->ContainClean4. Cleanup(Scoop into bag,wipe with MeOH/Water)Contain->CleanDispose5. Disposal(Tag as Hazardous Waste)Clean->Dispose

Caption: Step-by-step spill response protocol minimizing dust inhalation risks.

Decontamination Solution: For final surface cleaning, use a mild surfactant (soap/water) followed by an ethanol wipe. Strong oxidizers (bleach) are generally not necessary and may cause unnecessary reactions; simple physical removal is preferred.

Regulatory Compliance & Codes

United States (RCRA/EPA)
  • Waste Classification: This compound is not P-listed or U-listed under 40 CFR 261.33. However, it must be characterized by the generator.

  • Characteristic Codes:

    • If in flammable solvent (Flash point <60°C): D001 (Ignitable).[1]

    • If pure solid: Non-Regulated DOT Solid (unless toxicity testing proves otherwise), but Regulated Chemical Waste for disposal purposes.

  • Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" destined for incineration.

European Union (EWC)
  • Waste Code: 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Disposal Path: High-temperature incineration (waste-to-energy is often acceptable for non-halogenated organic solids).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 122247, 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets. Retrieved from [Link]

A Researcher's Guide to the Safe Handling of 5-Oxo-1-phenylpyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. 5-Oxo-1-phenylpyrrolidine-3-carboxamide represents one such molecule of interest, necessitating a thorough understanding of its safe handling and disposal to ensure the well-being of our researchers and the integrity of our work. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and responsibility in the laboratory.

I. Foundational Safety Principles: Engineering and Administrative Controls

Before any personal protective equipment (PPE) is donned, a robust safety framework must be in place. This begins with engineering and administrative controls designed to minimize exposure.

  • Engineering Controls : These are the first line of defense. All work with this compound powder should be conducted in a certified chemical fume hood to control airborne particulates.[3] The fume hood provides a physical barrier and ventilation to protect the user from inhalation hazards.[4]

  • Administrative Controls : These are the established procedures and policies that promote safe work practices. This includes mandatory safety training, clear and accessible standard operating procedures (SOPs), and designated areas for handling potent compounds. Never work alone when handling this or any other research chemical.[5]

II. Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential for protecting researchers from chemical exposures.[4][6][7] The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Rationale and Best Practices
Body Flame-resistant lab coatProtects personal clothing and skin from splashes and spills. Must be kept fully buttoned.[8]
Eyes and Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8]Protects against splashes and airborne particles. Goggles are required when there is a significant splash risk.[7][8] A face shield worn over safety glasses is necessary for procedures with a high risk of splashing or explosion.[7][9]
Hands Disposable nitrile glovesProvides a barrier against skin contact.[7] It is crucial to double-glove when handling this compound. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected and always before leaving the work area.[7]
Respiratory N95 respirator or higherRecommended when handling the powder outside of a fume hood or if there is a risk of aerosolization. Use of a respirator requires prior medical clearance, fit-testing, and training.[9]
Feet Closed-toe shoesProtects feet from spills and falling objects.[4][8]
III. Step-by-Step Handling Procedures

A methodical approach to handling this compound is critical to minimize risk.

  • Preparation :

    • Designate a specific area within the fume hood for the handling of this compound.

    • Assemble all necessary equipment and reagents before starting.

    • Ensure a chemical spill kit is readily accessible.

  • Weighing and Transfer :

    • Perform all weighing operations of the solid compound within a fume hood or a balance enclosure that provides containment.

    • Use a disposable weighing boat to prevent contamination of the balance.

    • When transferring the powder, do so slowly and carefully to avoid creating dust.

  • Dissolution :

    • Add solvent to the solid slowly to avoid splashing.

    • If sonication is required, ensure the vessel is securely capped.

  • Post-Handling :

    • Decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water solution.

    • Properly dispose of all contaminated materials as outlined in the disposal section.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

IV. Spill Management Workflow

In the event of a spill, a calm and systematic response is crucial.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_final_steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area if the spill is large Alert->Evacuate Large spill Assess Assess the spill size and potential hazards Alert->Assess Small spill Report Report the incident to the lab supervisor Evacuate->Report Don_PPE Don appropriate PPE Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize if applicable (consult SDS) Contain->Neutralize Collect Collect absorbed material into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste according to institutional guidelines Decontaminate->Dispose Dispose->Report

Caption: Workflow for responding to a chemical spill.

V. Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste : All solid waste contaminated with the compound (e.g., weighing boats, gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.[10][11]

  • Liquid Waste : Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not mix incompatible waste streams.[5][10]

  • Sharps : Needles and other sharps must be disposed of in a designated sharps container.[11]

  • Empty Containers : The original container of the compound, even if empty, may contain residual material and should be disposed of as hazardous waste.[3]

All waste must be disposed of through the institution's environmental health and safety office.[10]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • University of California, Berkeley Environmental Health and Safety. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Safety Data Sheet. (2023, February 24).
  • IN.gov. (2018, September 11). Safety Data Sheet.
  • Cayman Chemical. (2025, June 23). Safety Data Sheet.
  • Spectrum Chemical. (2014, November 25). Safety Data Sheet.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Enamine. Safety Data Sheet.
  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • University of Delaware. Hazardous Drug Handling and Disposal SOP. Retrieved from [Link]

  • PubMed. (S)-5-Oxo-N-phenyl-pyrrolidine-2-carboxamide. Retrieved from [Link]

  • University of Toronto. (2021, November 5). Working with Pyrophoric Compounds.
  • Yale University Environmental Health & Safety. (2025, April 21). Management & Disposal of Qiagen Reagents.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.